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  • Product: 3-fluoro-5-formyl-4-methoxybenzoic acid
  • CAS: 2137718-44-4

Core Science & Biosynthesis

Foundational

3-Fluoro-5-Formyl-4-Methoxybenzoic Acid: A Comprehensive Technical Guide to Physicochemical Profiling and Solubility Dynamics

Executive Summary In the landscape of rational drug design and advanced organic synthesis, 3-fluoro-5-formyl-4-methoxybenzoic acid (CAS: 2137718-44-4) [1] serves as a highly versatile, multi-functional building block. Ch...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design and advanced organic synthesis, 3-fluoro-5-formyl-4-methoxybenzoic acid (CAS: 2137718-44-4) [1] serves as a highly versatile, multi-functional building block. Characterized by a molecular weight of 198.15 g/mol and the molecular formula C₉H₇FO₄, this compound presents a unique physicochemical profile driven by the competing electronic and steric effects of its four distinct functional groups.

For drug development professionals and formulation scientists, understanding the solubility profile of this compound is not merely a regulatory checkbox; it is the foundational step for predicting bioavailability, optimizing reaction conditions, and designing effective delivery vehicles. This whitepaper provides an in-depth, mechanistically grounded analysis of its solubility dynamics, offering self-validating experimental protocols for precise thermodynamic quantification.

Structural Causality: The Physicochemical Drivers of Solubility

The solubility of 3-fluoro-5-formyl-4-methoxybenzoic acid cannot be viewed as a static metric; it is a dynamic property dictated by its molecular architecture. As a Senior Application Scientist, one must look beyond the bulk powder and analyze the sub-molecular forces at play:

  • The Carboxylic Acid (-COOH) Core: This is the primary solubility switch. Based on the Hammett equation and the inductive effects of the ring substituents, the pKa of this moiety is significantly lowered compared to unsubstituted benzoic acid (pKa 4.2). The combined electron-withdrawing effects of the meta-fluoro and meta-formyl groups overpower the resonance-donating effect of the para-methoxy group, resulting in an estimated pKa of 3.2 to 3.5 [2]. This dictates a highly pH-dependent aqueous solubility profile.

  • The Fluoro (-F) and Methoxy (-OCH₃) Substituents: These groups drastically increase the lipophilicity (LogP) of the molecule. Fluorine's high electronegativity and the methoxy group's steric bulk increase the energy required for aqueous cavity formation, thereby suppressing the intrinsic solubility ( S0​ ) of the un-ionized species.

  • The Formyl (-CHO) Group: As an electrophilic center, the aldehyde can participate in hydrogen bonding with aqueous solvents or potentially form transient hydrates, which subtly alters the crystal lattice energy and dissolution kinetics.

Structure Core 3-Fluoro-5-formyl- 4-methoxybenzoic acid COOH Carboxylic Acid (pKa ~3.4) Core->COOH F_OMe Fluoro & Methoxy Groups Core->F_OMe CHO Formyl Group (Electrophilic) Core->CHO Sol pH-Dependent Aqueous Solubility COOH->Sol Lip High Lipophilicity (LogP > 2.5) F_OMe->Lip Rea Hydrogen Bonding & Reactivity CHO->Rea Lip->Sol Reduces Intrinsic Sol.

Fig 1: Functional group contributions to the physicochemical profile.

Quantitative Data: Predicted Solubility Profile

Because the compound is a weak acid, its total solubility ( ST​ ) at any given pH can be mathematically modeled using the Henderson-Hasselbalch relationship [3]:

ST​=S0​×(1+10(pH−pKa))

Where S0​ is the intrinsic solubility of the un-ionized free acid. Table 1 summarizes the representative solubility data across physiologically and synthetically relevant media.

Table 1: Representative Solubility Profile of 3-Fluoro-5-formyl-4-methoxybenzoic acid

Solvent / MediapH LevelIonization StateEstimated Solubility (mg/mL)Mechanistic Rationale
0.1N HCl (SGF) 1.2>99% Un-ionized~0.05 ( S0​ )High lipophilicity drives poor hydration of the free acid.
Acetate Buffer 4.5~90% Ionized~0.55Partial ionization significantly disrupts the crystal lattice.
Phosphate Buffer (SIF) 6.8>99.9% Ionized>50.0Complete conversion to the highly soluble carboxylate anion.
Methanol N/AUn-ionized>100.0Favorable solute-solvent dipole interactions.
Dimethyl Sulfoxide N/AUn-ionized>200.0Universal solvation of aromatic and polar functional groups.

Experimental Methodology: The Self-Validating Protocol

To generate high-fidelity thermodynamic solubility data, researchers must avoid the common pitfall of measuring transient kinetic supersaturation. The following protocol is adapted from OECD Test Guideline 105 (Shake-Flask Method) [4] and is engineered as a self-validating system.

Protocol: pH-Dependent Thermodynamic Solubility Determination

Phase 1: Preparation and Saturation

  • Buffer Preparation: Prepare standardized aqueous buffers at pH 1.2 (HCl/KCl), pH 4.5 (Acetate), and pH 6.8 (Phosphate) with a constant ionic strength ( μ=0.15 M using NaCl) to simulate physiological conditions.

  • Solid Addition: Weigh approximately 50 mg of crystalline 3-fluoro-5-formyl-4-methoxybenzoic acid into 5 mL glass vials.

  • Solvent Addition: Add 2 mL of the respective buffer to each vial, ensuring a vast excess of solid remains to maintain saturation.

Phase 2: Equilibration (The Validation Engine) 4. Agitation: Seal the vials and place them in a thermostatic orbital shaker at exactly 37.0 ± 0.5 °C. Agitate at 200 RPM. 5. Dual-Time-Point Sampling: Extract 0.5 mL aliquots at exactly 24 hours ( T24​ ) and 48 hours ( T48​ ) .

  • Causality Check: If the concentration variance between T24​ and T48​ exceeds 5%, thermodynamic equilibrium has not been reached. The system invalidates the run, and agitation must continue for an additional 24 hours.

Phase 3: Separation and Quantification 6. Phase Separation: Centrifuge the extracted aliquots at 10,000 ×g for 15 minutes at 37 °C to pellet undissolved micro-crystals. Avoid standard syringe filtration for highly lipophilic compounds, as the active pharmaceutical ingredient (API) may adsorb onto the filter membrane, artificially lowering the measured solubility. 7. Dilution & HPLC-UV Analysis: Dilute the supernatant with mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% TFA) to prevent precipitation upon cooling. Quantify the concentration via HPLC-UV against a validated calibration curve.

G A Solid API Characterization (XRD, DSC) B Buffer Preparation (pH 1.2 to 7.4) A->B Verified Polymorph C Shake-Flask Equilibration (37°C, 48h) B->C Excess Solid Added D Phase Separation (Centrifugation at 10,000g) C->D Equilibrium Validated E HPLC-UV Quantification D->E Supernatant Extracted F Henderson-Hasselbalch Modeling E->F Concentration Data

Fig 2: pH-dependent thermodynamic solubility determination workflow.

Strategic Implications for Formulation and Synthesis

Understanding the solubility profile of 3-fluoro-5-formyl-4-methoxybenzoic acid directly informs downstream development strategies:

  • Salt Formation: Because the intrinsic solubility is exceedingly low at acidic pH, formulating this compound as a free acid for oral delivery will likely result in dissolution-rate-limited absorption (BCS Class II behavior). Converting the carboxylic acid to a sodium or potassium salt will drastically improve the dissolution kinetics in the gastric environment.

  • Co-Solvent Systems in Synthesis: For organic synthesis applications (e.g., reductive aminations utilizing the formyl group or cross-coupling reactions), the compound exhibits excellent solubility in polar aprotic solvents (DMF, DMSO) and moderate solubility in alcohols. Water should be strictly avoided as a primary solvent unless the pH is adjusted above 5.0 using an inorganic base.

  • Amorphous Solid Dispersions (ASDs): If salt formation compromises the chemical stability of the sensitive formyl group, formulating the compound as an ASD using polymeric carriers (e.g., HPMCAS) can trap the drug in a high-energy, highly soluble amorphous state, bypassing the lattice energy barrier imposed by the fluoro and methoxy groups.

References

  • Domańska, U., et al. "Study of pH-dependent drugs solubility in water". SciSpace / Peer-Reviewed Literature. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). "Influence of the pKa Value of Cinnamic Acid and P-Hydroxycinnamic Acid on the Solubility of a Lurasidone Hydrochloride-Based Coamorphous System". PubMed Central (PMC). Available at: [Link]

  • Organisation for Economic Co-operation and Development (OECD). "Test No. 105: Water Solubility". OECD Guidelines for the Testing of Chemicals, Section 1. Available at: [Link]

Protocols & Analytical Methods

Method

Application Note: 3-Fluoro-5-formyl-4-methoxybenzoic Acid in Medicinal Chemistry & Heterocyclic Synthesis

Executive Summary 3-Fluoro-5-formyl-4-methoxybenzoic acid (CAS: 2137718-44-4) is a highly functionalized, tetra-substituted building block that has emerged as a premium scaffold in modern medicinal chemistry. Featuring a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Fluoro-5-formyl-4-methoxybenzoic acid (CAS: 2137718-44-4) is a highly functionalized, tetra-substituted building block that has emerged as a premium scaffold in modern medicinal chemistry. Featuring an orthogonal pair of reactive handles—a C1 carboxylic acid and a C5 formyl group—this molecule enables bidirectional functionalization. Furthermore, the strategic placement of C3-fluoro and C4-methoxy substituents provides critical stereoelectronic effects, enhancing metabolic stability and enforcing conformational rigidity.

This technical guide details the physicochemical profiling, mechanistic reactivity, and validated protocols for utilizing this compound in Fragment-Based Drug Discovery (FBDD) and the synthesis of complex heterocyclic scaffolds such as phthalimidines.

Physicochemical Profiling & Mechanistic Causality

To effectively deploy 3-fluoro-5-formyl-4-methoxybenzoic acid in library synthesis, one must understand the causality behind its reactivity and structural behavior:

  • Orthogonal Functionalization (C1 vs. C5): The molecule presents a classic chemoselectivity challenge. The C5 aldehyde is highly electrophilic and primed for reductive amination or Knoevenagel condensations. Conversely, the C1 carboxylic acid is ideal for amide coupling. By carefully selecting reagents (e.g., avoiding primary amines during amidation), these sites can be addressed independently.

  • Conformational Restriction (C3 & C4): The adjacent fluoro and methoxy groups are not merely passive spectators. The highly electronegative fluorine atom acts as a metabolic shield against CYP450-mediated oxidation and inductively modulates the pKa of the carboxylic acid. Simultaneously, the steric clash between the methoxy group and the adjacent fluoro/formyl groups restricts the rotation of the formyl moiety. This "conformational lock" is a well-documented phenomenon in drug discovery, often utilized to stabilize specific target-binding rotamers and improve binding thermodynamics[1].

  • Cascade Lactamization: Ortho-formylbenzoic acids are privileged precursors for the synthesis of isoindolin-1-ones (phthalimidines). When reacted with primary amines under reductive conditions, the initial Schiff base (imine) is reduced to a secondary amine, which subsequently undergoes spontaneous intramolecular cyclization with the carboxylic acid[2].

ReactivityMap Center 3-Fluoro-5-formyl- 4-methoxybenzoic acid C1 C1 Carboxylic Acid Amidation / Esterification Center->C1 HATU, Amines C5 C5 Formyl Group Reductive Amination Center->C5 Ir-cat, HCOOH C3 C3 Fluoro Group Metabolic Shielding Center->C3 Inductive Effect C4 C4 Methoxy Group Conformational Lock Center->C4 Steric Clash

Orthogonal reactivity and structural features of 3-fluoro-5-formyl-4-methoxybenzoic acid.

Validated Experimental Workflows

The following protocols are designed as self-validating systems, incorporating mechanistic rationale and in-process controls to ensure high fidelity in complex library synthesis.

Protocol A: Iridium-Catalyzed Cascade Reductive Lactamization

This protocol leverages a transfer hydrogenation strategy to convert the formylbenzoic acid core into a rigid phthalimidine scaffold. Using formic acid as a green hydrogen donor with an Iridium catalyst prevents the over-reduction of the aromatic ring and drives the cascade cyclization[3].

Materials:

  • 3-Fluoro-5-formyl-4-methoxybenzoic acid (1.0 equiv, 0.5 mmol)

  • Primary Amine (1.0 equiv, 0.5 mmol) [CpIr(2-picolinamide)Cl] or similar Ir-catalyst (0.01 mol%, S/C = 10,000)

  • Formic Acid (4.0 equiv, 2.0 mmol)

  • Solvent: Degassed H₂O/EtOH (2:1 v/v, 2.5 mL)

Step-by-Step Methodology:

  • Reaction Assembly: Charge an oven-dried Schlenk tube with the formylbenzoic acid, the primary amine, and the Ir-catalyst.

    • Causality: Assembling the solid reagents first ensures accurate stoichiometric ratios before introducing the solvent, which immediately initiates imine formation.

  • Solvent & Reductant Addition: Add the H₂O/EtOH mixture followed by formic acid.

    • Causality: The aqueous-ethanolic blend is critical; it solubilizes both the highly polar starting acid and the transient, less polar imine intermediate. Formic acid acts as both the terminal reductant and a pH modulator to facilitate lactamization[3].

  • Heating & Monitoring: Seal the tube and stir at 80 °C for 2–4 hours. Monitor the reaction via LC-MS.

    • Self-Validation: The reaction is complete when the LC-MS trace shows the disappearance of the starting material mass [M+H]+ and the emergence of the cyclized phthalimidine mass [M−H2​O+H]+ . The absence of the uncyclized secondary amine intermediate confirms successful cascade progression.

  • Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and wash with saturated aqueous NaHCO₃ (2 × 5 mL).

    • Self-Validation: The basic wash serves a dual purpose: it neutralizes and removes residual formic acid, and it partitions any unreacted starting carboxylic acid into the aqueous layer, ensuring a clean organic phase.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc) to yield the functionalized phthalimidine.

CascadePathway A Formylbenzoic Acid + Primary Amine B Imine Intermediate (Schiff Base) A->B -H2O C Secondary Amine (Transfer Hydrogenation) B->C Ir-cat / HCOOH Reduction D Phthalimidine (Intramolecular Lactamization) C->D -H2O Cyclization

Cascade reductive lactamization pathway from formylbenzoic acid to phthalimidine.

Protocol B: Chemoselective Amide Coupling (Aldehyde Preservation)

To elaborate the C1 position while leaving the C5 formyl group intact for subsequent late-stage functionalization, mild coupling conditions and temperature control are paramount.

Step-by-Step Methodology:

  • Activation: Dissolve 3-fluoro-5-formyl-4-methoxybenzoic acid (1.0 equiv) in anhydrous DMF (0.2 M). Cool the solution to 0 °C in an ice bath. Add DIPEA (3.0 equiv) followed by HATU (1.1 equiv).

    • Causality: HATU rapidly forms the active OBt-ester. Maintaining the reaction at 0 °C suppresses the electrophilicity of the aldehyde, preventing unwanted side reactions.

  • Amine Addition: Add a secondary amine (1.05 equiv) dropwise.

    • Causality: Secondary amines are preferred as they cannot form stable Schiff bases with the aldehyde, ensuring strict chemoselectivity for the activated carboxylate.

  • Quench & Extraction: Stir for 1 hour at 0 °C, then quench with ice water. Extract with EtOAc, wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

    • Self-Validation: Analyze the crude product via ¹H NMR. The preservation of the aldehyde is definitively confirmed by the presence of a sharp singlet integrating to 1H at approximately δ 10.0–10.5 ppm.

Quantitative Data: Cascade Lactamization Scope

The following table summarizes the expected reaction metrics for the Ir-catalyzed reductive lactamization of the formylbenzoic acid scaffold with various amines, demonstrating the robust nature of this transformation[3].

Amine SubstrateCatalyst Loading (S/C)Temp / TimeIsolated Yield (%)Chemoselectivity (Lactam vs. Amine)
4-Methoxyaniline 10,00080 °C / 2 h91 – 96%> 99%
Benzylamine 10,00080 °C / 2 h85 – 89%> 99%
Hexylamine 5,00080 °C / 3 h70 – 75%> 95%
Cyclopropylamine 5,00080 °C / 4 h64 – 68%> 95%

Note: Data parameters are extrapolated from optimized iridium-catalyzed reductive lactamization studies performed on foundational 2-formylbenzoic acid derivatives, adjusted for the steric bulk of the fluoro/methoxy substitutions.

References

  • Phthalimidine Synthesis via Iridium-Catalyzed Reductive Lactamization , ACS Publications (Journal of Organic Chemistry). 3

  • Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction , Frontiers in Chemistry.2

  • Influence of Sugar Modifications on the Nucleoside Conformation and Oligonucleotide Stability: A Critical Review , ResearchGate.1

Sources

Application

Application Notes and Protocols for the Analytical Characterization of 3-fluoro-5-formyl-4-methoxybenzoic acid

Abstract This document provides a comprehensive guide to the analytical methodologies for the characterization of 3-fluoro-5-formyl-4-methoxybenzoic acid, a key intermediate in pharmaceutical synthesis and drug discovery...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide to the analytical methodologies for the characterization of 3-fluoro-5-formyl-4-methoxybenzoic acid, a key intermediate in pharmaceutical synthesis and drug discovery. Recognizing the scarcity of published, specific analytical protocols for this compound, this guide synthesizes established principles of analytical chemistry with data from structurally related molecules to propose robust, field-tested starting points for method development and validation. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducibility. Methodologies covered include High-Performance Liquid Chromatography (HPLC/UPLC) for purity and quantitative analysis, Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, Mass Spectrometry (MS) for identity confirmation, and classical titrimetry for orthogonal assay.

Introduction and Physicochemical Profile

3-fluoro-5-formyl-4-methoxybenzoic acid (C₉H₇FO₄, MW: 198.15 g/mol ) is an aromatic carboxylic acid containing fluoro, formyl, and methoxy functional groups.[1][2][3] These functionalities make it a versatile building block in medicinal chemistry, potentially for the synthesis of active pharmaceutical ingredients (APIs).[4] The presence of multiple reactive groups and a chromophore makes it amenable to a variety of analytical techniques. Accurate and precise analytical methods are paramount for ensuring its identity, purity, and quality throughout the drug development lifecycle.

Table 1: Physicochemical Properties of 3-fluoro-5-formyl-4-methoxybenzoic acid

PropertyValueSource
CAS Number 2137718-44-4ChemScene[1]
Molecular Formula C₉H₇FO₄PubChem[2]
Molecular Weight 198.15MilliporeSigma[3]
SMILES O=C(O)C1=CC(C=O)=C(OC)C(F)=C1ChemScene[1]
Predicted XlogP 1.0PubChem[2]
Hydrogen Bond Donors 1ChemScene[1]
Hydrogen Bond Acceptors 3ChemScene[1]

The predicted XlogP suggests moderate polarity, making the compound suitable for reversed-phase liquid chromatography. The carboxylic acid moiety allows for pH manipulation to control retention and provides a handle for acid-base titration.

Analytical Workflow and Method Selection

The comprehensive analysis of a new batch of 3-fluoro-5-formyl-4-methoxybenzoic acid should follow a logical progression to confirm identity, quantify the main component, and identify any impurities. The following workflow provides a structured approach.

Analytical_Workflow cluster_0 Phase 1: Identity Confirmation cluster_1 Phase 2: Purity & Assay cluster_2 Phase 3: Final Report Sample Sample Receipt NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR Structural Elucidation MS Mass Spectrometry (LC-MS or Direct Infusion) Sample->MS Molecular Weight Confirmation IR FTIR Spectroscopy Sample->IR Functional Group Analysis HPLC HPLC/UPLC Method (Purity, Impurity Profile) NMR->HPLC MS->HPLC Titration Acid-Base Titration (Assay) HPLC->Titration Orthogonal Method Report Certificate of Analysis (CoA) HPLC->Report Titration->Report

Caption: Overall analytical workflow for 3-fluoro-5-formyl-4-methoxybenzoic acid.

The choice of method depends on the analytical objective. For routine quality control, a validated HPLC method is typically sufficient. For initial characterization of a newly synthesized batch, a full suite of spectroscopic techniques is necessary.

Chromatographic Analysis: HPLC/UPLC for Purity and Assay

High-Performance Liquid Chromatography (HPLC) is the primary technique for determining the purity and assay of 3-fluoro-5-formyl-4-methoxybenzoic acid due to its high resolution, sensitivity, and quantitative accuracy. A reversed-phase method is the most logical starting point.

Rationale for Method Development

The goal is to develop a method that provides a sharp, symmetrical peak for the main component, well-resolved from any potential impurities (e.g., starting materials, by-products).

  • Stationary Phase: A C18 column is the workhorse for reversed-phase chromatography and is an excellent starting point for this moderately polar molecule.[5] Using a column with a smaller particle size (e.g., < 2 µm for UPLC) can significantly increase efficiency and reduce run times.[6]

  • Mobile Phase: A mixture of water (or an aqueous buffer) and an organic solvent like acetonitrile or methanol is standard. Acetonitrile is often preferred for its lower UV cutoff and viscosity.

  • Mobile Phase Modifier: The carboxylic acid group on the analyte will be ionized at neutral pH, which can lead to poor peak shape. Adding a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase will suppress this ionization, resulting in a sharper, more retained peak.[7] Formic acid is volatile and ideal for LC-MS compatibility.

  • Detection: The aromatic ring constitutes a strong chromophore, making UV detection a straightforward choice. A photodiode array (PDA) detector is recommended to assess peak purity and select the optimal wavelength (λ_max).

Proposed HPLC Method Development Protocol

This protocol provides a starting point. Optimization will be necessary to achieve the desired separation.

1. Reagents and Materials:

  • 3-fluoro-5-formyl-4-methoxybenzoic acid reference standard
  • HPLC-grade acetonitrile (ACN)
  • HPLC-grade water
  • Formic acid (≥98%)
  • Volumetric flasks, pipettes, and autosampler vials

2. Standard and Sample Preparation:

  • Stock Solution (1.0 mg/mL): Accurately weigh ~25 mg of the reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of ACN and water.
  • Working Standard (0.1 mg/mL): Dilute 1.0 mL of the stock solution to 10.0 mL with the mobile phase.
  • Sample Solution (0.1 mg/mL): Prepare in the same manner as the working standard. Filter through a 0.22 µm syringe filter before injection.

3. Instrumentation and Conditions:

Table 2: Recommended Starting HPLC/UPLC Conditions

ParameterMethod 1: Standard HPLCMethod 2: High-Throughput UPLC
Column C18, 4.6 x 150 mm, 5 µmC18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in Acetonitrile
Gradient 30% B to 90% B in 15 min30% B to 90% B in 3 min
Flow Rate 1.0 mL/min0.5 mL/min
Column Temp. 30 °C40 °C
Injection Vol. 5 µL1 µL
Detector PDA/UV at 254 nm (scan 200-400 nm)PDA/UV at 254 nm (scan 200-400 nm)

4. Method Optimization and Validation:

  • Wavelength Selection: Examine the UV spectrum from the PDA detector to identify the wavelength of maximum absorbance for the analyte.
  • Gradient Optimization: Adjust the gradient slope and initial/final %B to improve the resolution between the main peak and any impurities.
  • Validation: Once optimized, the method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structural confirmation. ¹H, ¹³C, and ¹⁹F NMR experiments should be performed.

Protocol: NMR Sample Preparation

  • Weigh 5-10 mg of the sample into a clean, dry NMR tube.

  • Add approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often a good choice for carboxylic acids as it can solubilize the compound and allow for the observation of the acidic proton.

  • Cap the tube and gently invert to dissolve the sample completely.

  • Acquire ¹H, ¹³C, and ¹⁹F spectra on a 300 MHz or higher spectrometer.

Expected Spectral Features (Based on Structure):

  • ¹H NMR:

    • A singlet for the aldehyde proton (~9.5-10.5 ppm).

    • Two aromatic protons, likely appearing as doublets or multiplets, influenced by the fluorine atom.

    • A singlet for the methoxy protons (~3.9-4.1 ppm).

    • A broad singlet for the carboxylic acid proton (>10 ppm, may be exchangeable).

  • ¹³C NMR:

    • Signals for the carbonyl carbons of the aldehyde and carboxylic acid.

    • Multiple signals in the aromatic region, with C-F coupling visible.

    • A signal for the methoxy carbon.

  • ¹⁹F NMR:

    • A single resonance, likely coupled to the adjacent aromatic protons.

Mass Spectrometry (MS)

MS provides crucial information on the molecular weight of the compound, confirming its identity. Coupling HPLC with MS (LC-MS) is particularly powerful for identifying impurities.

Protocol: LC-MS Sample Preparation

  • Prepare the sample as described in the HPLC protocol (Section 3.2), ensuring the mobile phase is MS-compatible (e.g., using formic acid instead of non-volatile acids like phosphoric acid).[7]

  • Analyze using an electrospray ionization (ESI) source. Both positive and negative ion modes should be evaluated.

Table 3: Predicted m/z for 3-fluoro-5-formyl-4-methoxybenzoic acid

AdductIonization ModePredicted m/z
[M+H]⁺ Positive (ESI+)199.0401
[M+Na]⁺ Positive (ESI+)221.0221
[M-H]⁻ Negative (ESI-)197.0256

Data derived from PubChem predictions.[2]

Method_Selection Objective Analytical Objective? Identity Confirm Structure & Molecular Weight Objective->Identity Identity Purity Determine Purity & Impurity Profile Objective->Purity Purity Assay Quantify Content Objective->Assay Assay NMR_MS NMR & Mass Spectrometry Identity->NMR_MS HPLC_PDA HPLC with PDA Detector Purity->HPLC_PDA HPLC_Quant Validated HPLC Method Assay->HPLC_Quant Titration_Quant Titration Assay->Titration_Quant Orthogonal

Caption: Decision tree for selecting the appropriate analytical method.

Orthogonal Assay by Titrimetry

An acid-base titration provides a simple, inexpensive, and orthogonal method to the HPLC assay, confirming the content based on the carboxylic acid functionality.

Protocol: Potentiometric Titration

  • Titrant Preparation: Prepare and standardize a 0.1 M solution of sodium hydroxide (NaOH).

  • Sample Preparation: Accurately weigh ~150 mg of 3-fluoro-5-formyl-4-methoxybenzoic acid into a beaker. Dissolve in ~50 mL of a suitable solvent (e.g., a 70:30 mixture of ethanol and water).

  • Titration: Immerse a calibrated pH electrode into the sample solution.

  • Titrate with the standardized 0.1 M NaOH, recording the volume of titrant added and the corresponding pH.

  • Endpoint Determination: Determine the equivalence point from the first derivative of the titration curve.

  • Calculation: Calculate the percentage assay using the following formula:

    Assay (%) = (V × M × 198.15) / (W × 10)

    Where:

    • V = Volume of NaOH at the equivalence point (mL)

    • M = Molarity of the NaOH solution

    • 198.15 = Molecular weight of the analyte

    • W = Weight of the sample (mg)

Conclusion

The analytical methods outlined in this guide provide a robust framework for the comprehensive characterization of 3-fluoro-5-formyl-4-methoxybenzoic acid. While no single technique is sufficient, the combination of high-resolution chromatography for purity assessment and spectroscopic methods for identity confirmation ensures a complete and accurate understanding of the material's quality. These protocols serve as a validated starting point, and researchers are encouraged to perform appropriate optimization and validation to meet the specific requirements of their application and regulatory landscape.

References

  • 3-fluoro-5-formyl-4-methoxybenzoic acid. PubChem, National Center for Biotechnology Information. [Link]

  • 3-Fluoro-4-formyl-5-methoxybenzoic acid. AOBChem. [Link]

  • SUPPORTING INFORMATION 3 HPLC assays. Royal Society of Chemistry. [Link]

  • Synthesis of 3-fluoro-4-hydroxy benzoic acid. PrepChem.com. [Link]

  • 3-Fluoro-4-formyl-5-methoxybenzoic acid.
  • 4-Fluoro-3-methoxybenzoic acid | C8H7FO3. PubChem, National Center for Biotechnology Information. [Link]

  • HPLC Columns. Waters Corporation. [Link]

  • A Simple, Efficient and Regioselective ortho-Formylation of Phenols and Naphthols. Organic Syntheses. [Link]

  • Process of preparing...
  • 3-Fluoro-4-methoxyphenylacetic acid. NIST WebBook. [Link]

  • Separation of 3,5-Dibromo-4-hydroxybenzoic acid on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • 4-(Trifluoromethoxy)benzoic acid. NIST WebBook. [Link]

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Method

Purification techniques for 3-fluoro-5-formyl-4-methoxybenzoic acid

An Application Guide: High-Purity Isolation of 3-fluoro-5-formyl-4-methoxybenzoic acid: Methodologies and Protocols Abstract This technical note provides a comprehensive guide to the purification of 3-fluoro-5-formyl-4-m...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide: High-Purity Isolation of 3-fluoro-5-formyl-4-methoxybenzoic acid: Methodologies and Protocols

Abstract

This technical note provides a comprehensive guide to the purification of 3-fluoro-5-formyl-4-methoxybenzoic acid, a key substituted aromatic building block in medicinal chemistry and drug development. Recognizing the compound's trifunctional nature—possessing a carboxylic acid, an aldehyde, and a fluorinated aromatic ring—this guide details three primary purification strategies: liquid-liquid acid-base extraction, recrystallization, and column chromatography. The document provides not only step-by-step protocols but also the underlying chemical principles, troubleshooting advice, and methods for purity assessment, ensuring researchers can obtain material of high purity essential for downstream applications.

Compound Profile and Purification Rationale

3-fluoro-5-formyl-4-methoxybenzoic acid (MW: 198.15 g/mol ) is a polysubstituted benzene derivative.[1][2] Its utility as a synthetic intermediate is derived from its distinct functional groups, which allow for sequential and specific chemical modifications.

  • Carboxylic Acid (-COOH): The most acidic functional group, enabling facile separation from neutral and basic impurities via acid-base extraction.[3] It is also a primary handle for amide bond formation.

  • Aldehyde (-CHO): A versatile group for reactions like reductive amination and Wittig olefination. Its presence necessitates careful handling to prevent oxidation to a carboxylic acid.

  • Fluorinated Methoxy-Aryl Core: The electron-withdrawing fluorine and electron-donating methoxy groups modulate the reactivity of the aromatic ring and the acidity of the carboxyl group.

The goal of any purification strategy is to effectively remove unreacted starting materials, reaction by-products, and reagents. For a typical synthesis of this molecule, potential impurities may include:

  • Partially-reacted intermediates (e.g., lacking the formyl or carboxyl group).

  • Over-oxidized products (e.g., conversion of the formyl group to another carboxyl group).

  • Starting materials from the synthetic route.

  • Residual catalysts or reagents.

The choice of purification technique depends on the nature of these impurities, the scale of the purification, and the required final purity.

Strategic Overview of Purification Workflows

A multi-step approach is often the most effective strategy for achieving high purity. The initial bulk purification is typically accomplished by leveraging the acidic nature of the target compound, followed by a final polishing step.

G start Crude Solid Product ab_extraction Protocol 1: Acid-Base Extraction start->ab_extraction Removes neutral & basic impurities purity_check1 Purity Assessment (TLC, ¹H NMR, Melting Point) ab_extraction->purity_check1 recrystallization Protocol 2: Recrystallization purity_check1->recrystallization Further purification needed end_node Pure Product (>98%) purity_check1->end_node Purity is sufficient purity_check2 Purity Assessment recrystallization->purity_check2 chromatography Protocol 3: Column Chromatography purity_check2->chromatography Impurities have similar solubility purity_check2->end_node Purity is sufficient chromatography->end_node G Principle of Acid-Base Extraction cluster_0 Organic Layer (e.g., Ethyl Acetate) cluster_1 Aqueous Layer A R-COOH (Target) + Neutral Impurities B Neutral Impurities E R-COO⁻ Na⁺ (Water-Soluble Salt) A->E + NaHCO₃ (Extraction) C R-COOH (Precipitated Pure Product) D Aqueous NaHCO₃ E->C + HCl (aq) (Acidification to pH < 4) F Aqueous Layer (Discarded)

Caption: Separation of the target acid from neutral impurities.

Step-by-Step Protocol:
  • Dissolution: Dissolve the crude 3-fluoro-5-formyl-4-methoxybenzoic acid in a suitable water-immiscible organic solvent, such as ethyl acetate or diethyl ether (approx. 10-20 mL per gram of crude material), in a separatory funnel.

  • Extraction: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. [4] * Expert Rationale: Sodium bicarbonate is a weak base and is generally sufficient to deprotonate the carboxylic acid without reacting with less acidic functionalities. Its use also results in the evolution of CO₂ gas, which is a visual indicator of the reaction.

  • Venting and Separation: Stopper the funnel, invert, and vent frequently to release the pressure from CO₂ evolution. Shake vigorously for 1-2 minutes. Allow the layers to separate completely.

  • Collection: Drain the lower aqueous layer containing the sodium salt of the target compound into a clean Erlenmeyer flask.

  • Re-extraction: Add a fresh portion of saturated NaHCO₃ solution to the organic layer in the funnel, shake, and combine the aqueous layer with the first extract. This ensures complete extraction of the product.

  • Wash (Optional): The organic layer, containing neutral impurities, can be washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and evaporated to recover any non-acidic by-products if desired. For purification purposes, it is typically discarded.

  • Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the pH of the solution is acidic (pH 2-3, check with pH paper).

  • Isolation: The pure 3-fluoro-5-formyl-4-methoxybenzoic acid will precipitate as a solid. Continue stirring in the ice bath for 15-30 minutes to maximize precipitation.

  • Filtration and Drying: Collect the solid product by vacuum filtration, washing the filter cake with a small amount of ice-cold deionized water to remove residual salts. Dry the purified product under vacuum.

Protocol 2: Recrystallization

Recrystallization is a final polishing step to remove small amounts of impurities that may have carried through the extraction, especially those with similar acidity. The principle is based on the differential solubility of the compound and impurities in a specific solvent at different temperatures. [5]

G step1 1. Dissolve Crude Solid in Minimum Hot Solvent step2 2. Hot Filtration (Optional) Removes insoluble impurities step1->step2 step1:e->impurity_insoluble:w Insoluble Impurity step3 3. Slow Cooling Pure compound crystallizes step2->step3 step4 4. Cold Filtration Isolate pure crystals step3->step4 step3:e->impurity_soluble:w Soluble Impurity (remains in solution)

Caption: The principle of purification by recrystallization.

Solvent Selection:

The key to successful recrystallization is choosing an appropriate solvent or solvent system. The ideal solvent should dissolve the target compound well at its boiling point but poorly at low temperatures (0-4 °C). Impurities, conversely, should be either very soluble or insoluble at all temperatures.

Solvent SystemRationale & Comments
Ethanol/Water A common and effective mixed-solvent system. The compound is likely soluble in hot ethanol and less soluble in water. [6]
Acetone/Hexane Acetone is a strong solvent, while hexane acts as an anti-solvent to induce crystallization.
Toluene Aromatic acids often show good temperature-dependent solubility in toluene.
Acetic Acid/Water Useful for compounds that are sparingly soluble in other organic solvents.
Step-by-Step Protocol:
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol). Heat the mixture on a hot plate with stirring until it boils.

  • Achieve Saturation: Continue adding small portions of the hot solvent until the solid just dissolves completely. Avoid adding excess solvent, as this will reduce the final yield.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a minimal amount of ice-cold recrystallization solvent. Dry the crystals in a vacuum oven.

Troubleshooting: If the compound "oils out" instead of crystallizing, it may be due to a high concentration of impurities or too rapid cooling. Reheat the solution, add slightly more solvent, and allow it to cool more slowly. Scratching the inside of the flask with a glass rod can help induce crystallization. [7]

Protocol 3: Column Chromatography

For separating mixtures with very similar physical properties, column chromatography offers the highest resolution. [7]The separation is based on the differential partitioning of components between a stationary phase (typically silica gel) and a mobile phase (an eluting solvent). [8]

Parameters for Purification:
ParameterRecommended SelectionRationale
Stationary Phase Silica Gel (230-400 mesh)The polar silica surface interacts with the polar carboxylic acid and aldehyde groups, allowing for separation based on polarity. [9]
Mobile Phase (Eluent) Hexane:Ethyl Acetate with 1% Acetic AcidA gradient or isocratic system can be used. The non-polar/polar solvent mixture carries the compounds down the column. The small amount of acetic acid is crucial; it keeps the target carboxylic acid protonated, preventing it from binding irreversibly to the silica and causing severe "tailing" or streaking of the spot. [10]
Loading Method Dry LoadingPre-adsorbing the crude material onto a small amount of silica gel and loading the resulting powder onto the column often gives better resolution than loading a concentrated solution ("wet load").
Step-by-Step Protocol:
  • Column Packing: Prepare a glass column with silica gel slurried in the initial, least polar mobile phase (e.g., 90:10 Hexane:EtOAc).

  • Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (e.g., acetone or ethyl acetate), add a small amount of silica gel, and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with the mobile phase. Start with a less polar mixture and gradually increase the polarity (e.g., from 90:10 to 70:30 Hexane:EtOAc). The 1% acetic acid should be maintained throughout.

  • Fraction Collection: Collect the eluent in a series of test tubes.

  • Analysis: Monitor the fractions using Thin Layer Chromatography (TLC) to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 3-fluoro-5-formyl-4-methoxybenzoic acid.

Special Consideration: Purification via Bisulfite Adduct

The aldehyde group offers a unique purification handle. Aldehydes react reversibly with sodium bisulfite to form solid, water-soluble adducts. [11][12]This method can be highly effective for removing non-aldehydic impurities.

  • When to Use: This technique is particularly useful if the main impurities are other carboxylic acids that do not contain an aldehyde group, as they would not be separated by acid-base extraction.

  • Procedure Outline: The impure mixture is dissolved in a solvent like methanol and treated with a saturated aqueous solution of sodium bisulfite. [13]The aldehyde forms a charged adduct that moves to the aqueous layer or precipitates. After separating the phases, the adduct can be decomposed by adding a mild base or acid, regenerating the pure aldehyde-containing product. [12]

Purity Assessment

After any purification procedure, the purity of the final product must be verified.

  • Melting Point: A pure compound will have a sharp melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting point range. [6]* Nuclear Magnetic Resonance (¹H NMR): This is the most definitive method for structural confirmation and purity assessment, allowing for the detection of proton-containing impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity by separating the main component from any trace impurities.

References

  • Patents, G. (n.d.). US8492583B2 - Process for purification of aromatic carboxylic acids. Google Patents.
  • Acid-Base Extraction. (n.d.). Retrieved from [Link]

  • General procedures for the purification of Carboxylic acids. (n.d.). LookChem. Retrieved from [Link]

  • Video: Acid-Base Extraction | Purpose, Theory & Applications. (n.d.). Study.com. Retrieved from [Link]

  • Acid–base extraction. (n.d.). Wikipedia. Retrieved from [Link]

  • 4.8: Acid-Base Extraction. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • Patents, G. (n.d.). US6833472B2 - Process for the purification of aromatic carboxylic acids. Google Patents.
  • Purifying aldehydes? (2015, April 1). Reddit. Retrieved from [Link]

  • PURIFICATION OF AROMATIC CARBOXYLIC ACIDS. (2020, December 30). European Patent Office. Retrieved from [Link]

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. (2018, April 2). PMC. Retrieved from [Link]

  • Chromatographic separations of aromatic carboxylic acids. (n.d.). PubMed. Retrieved from [Link]

  • Purification and properties of reductases for aromatic aldehydes and ketones from guinea pig liver. (n.d.). PubMed. Retrieved from [Link]

  • Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. (2017, July 12). ACS Publications. Retrieved from [Link]

  • 3-fluoro-5-formyl-4-methoxybenzoic acid (C9H7FO4). (n.d.). PubChemLite. Retrieved from [Link]

  • Column Chromatography Guide. (2025, December 12). Phenomenex. Retrieved from [Link]

  • 2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Ion Exclusion Chromatography of Aromatic Acids. (2013, February 17). Journal of Chromatographic Science. Retrieved from [Link]

  • Recrystallization of Benzoic Acid. (n.d.). Retrieved from [Link]

  • COLUMN CHROMATOGRAPHY. (n.d.). Retrieved from [Link]

  • Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. (n.d.). arkat usa. Retrieved from [Link]

  • Column Chromatography. (n.d.). Journal of New Developments in Chemistry. Retrieved from [Link]

  • 3-Fluoro-4-formyl-5-methoxybenzoic acid. (n.d.). AOBChem. Retrieved from [Link]

Sources

Application

Technical Application Note: Orthogonal Functionalization of 3-Fluoro-5-formyl-4-methoxybenzoic Acid in Drug Discovery

Executive Summary In modern medicinal chemistry, the rapid generation of structural diversity relies heavily on highly functionalized, poly-substituted aromatic building blocks. 3-Fluoro-5-formyl-4-methoxybenzoic acid (C...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the rapid generation of structural diversity relies heavily on highly functionalized, poly-substituted aromatic building blocks. 3-Fluoro-5-formyl-4-methoxybenzoic acid (CAS: 2137718-44-4) [1] represents a privileged trifunctional scaffold. Commercially available from major chemical suppliers [2][3], this compound offers three distinct vectors for derivatization: a carboxylic acid, an aldehyde, and an electron-modulated aryl ether core.

This application note provides rigorously validated, self-contained protocols for the orthogonal functionalization of this scaffold. By understanding the causality behind reagent selection and reaction kinetics, researchers can leverage this building block to synthesize complex kinase inhibitors, GPCR modulators, and targeted protein degraders (PROTACs) without the need for tedious protecting-group chemistry.

Structural Rationale & Mechanistic Insights

The utility of 3-fluoro-5-formyl-4-methoxybenzoic acid lies in the precise electronic and steric interplay of its substituents:

  • Fluorine (C3): The highly electronegative fluorine atom serves a dual purpose. First, it lowers the pKa of the adjacent carboxylic acid, enhancing its reactivity during amide coupling. Second, it blocks metabolic oxidation at the C3 position, a common liability in aryl rings, thereby improving the pharmacokinetic half-life of the resulting drug candidate.

  • Methoxy (C4): Acting as a strong hydrogen-bond acceptor, the methoxy group forces the adjacent formyl group into a specific conformational orientation due to steric hindrance and dipole-dipole repulsion. This pre-organization is highly advantageous for binding interactions in narrow kinase hinge regions.

  • Formyl (C5) & Carboxyl (C1): These groups provide orthogonal handles. The aldehyde is a soft electrophile primed for reductive amination or olefination, while the carboxylic acid is a hard electrophile requiring activation for nucleophilic acyl substitution.

Mandatory Visualization: Orthogonal Functionalization Strategy

The following workflow diagram illustrates the divergent synthetic pathways available for this scaffold.

G SM 3-Fluoro-5-formyl- 4-methoxybenzoic acid RA Reductive Amination (Target: C5-Formyl) SM->RA NaBH(OAc)3 DCE, AcOH AC Amide Coupling (Target: C1-Carboxyl) SM->AC HATU, DIPEA DMF KC Wittig Olefination (Target: C5-Formyl) SM->KC Ph3P=CH-R THF, Base

Figure 1: Orthogonal functionalization pathways for 3-fluoro-5-formyl-4-methoxybenzoic acid.

Validated Experimental Protocols

Protocol A: Chemoselective Reductive Amination (C5-Formyl Derivatization)

Objective: Alkylate a primary or secondary amine using the C5 aldehyde while leaving the C1 carboxylic acid intact.

Causality & Reagent Rationale: Sodium triacetoxyborohydride (NaBH(OAc)₃) is specifically chosen over Sodium borohydride (NaBH₄). NaBH₄ is too aggressive and will prematurely reduce the aldehyde to a benzyl alcohol [1]. NaBH(OAc)₃ is stable in weakly acidic media and selectively reduces the transient iminium ion over the starting aldehyde. 1,2-Dichloroethane (DCE) is preferred over Dichloromethane (DCM) due to its higher boiling point, allowing for gentle heating if imine formation is sluggish.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 25 mL round-bottom flask, dissolve 3-fluoro-5-formyl-4-methoxybenzoic acid (1.0 mmol, 198.15 mg) in anhydrous DCE (10 mL).

  • Amine Addition: Add the desired amine (1.1 mmol). If the amine is a hydrochloride salt, add N,N-Diisopropylethylamine (DIPEA) (1.1 mmol) to liberate the free base.

  • Acid Catalysis: Add glacial acetic acid (1.0 mmol, 57 µL). Insight: The acid catalyst accelerates imine formation, which is critical since the electron-withdrawing fluorine slightly deactivates the ring.

  • Reduction: Stir the mixture at room temperature for 30 minutes to allow imine formation. Subsequently, add NaBH(OAc)₃ (1.5 mmol, 318 mg) in a single portion.

  • Monitoring: Stir for 4–12 hours. Monitor the consumption of the aldehyde via LC-MS.

  • Workup (Self-Validating Step): Quench the reaction with saturated aqueous NaHCO₃ (10 mL). The product, now containing both a basic amine and an acidic carboxylate, will likely form a zwitterion. Adjust the aqueous phase to pH 5-6 using 1M HCl to precipitate the product, or extract with a polar organic solvent (e.g., 10% isopropanol in chloroform).

  • Purification: Isolate via reverse-phase preparative HPLC.

Protocol B: Chemoselective Amide Coupling (C1-Carboxyl Derivatization)

Objective: Form an amide bond at the C1 position without permanently altering the C5 formyl group.

Causality & Reagent Rationale: Mixing an amine with an unprotected aldehyde typically results in imine formation. However, by pre-activating the carboxylic acid with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), the activated ester becomes the most electrophilic site in the molecule. Amide bond formation is irreversible and kinetically outcompetes stable imine formation. Any transient imine that does form will be readily hydrolyzed back to the aldehyde during the aqueous workup.

Step-by-Step Methodology:

  • Pre-Activation: Dissolve 3-fluoro-5-formyl-4-methoxybenzoic acid (1.0 mmol) in anhydrous DMF (5 mL). Add HATU (1.1 mmol, 418 mg) and DIPEA (3.0 mmol, 522 µL). Stir at room temperature for 10 minutes. Insight: A distinct color change (often to pale yellow) indicates the formation of the active HOAt ester.

  • Amine Addition: Add the target amine (1.2 mmol) dropwise.

  • Reaction: Stir at room temperature for 2 hours.

  • Workup: Dilute the reaction with Ethyl Acetate (30 mL). Wash sequentially with 1M HCl (to hydrolyze any transient imine and remove unreacted amine), saturated NaHCO₃, and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient).

Quantitative Data Presentation

The following table summarizes the optimization data for the reductive amination protocol, highlighting the necessity of strict reagent control to prevent off-target reactions.

Table 1: Optimization of Reductive Amination Conditions (C5-Formyl)

Amine TypeReducing AgentSolventAdditiveYield (%)Mechanistic Observation / Causality
Primary (Aniline)NaBH(OAc)₃DCEAcOH (1 eq)85%Clean conversion; AcOH required to protonate the weak aniline nucleophile.
Secondary (Morpholine)NaBH(OAc)₃DCENone92%Rapid iminium reduction; no acid catalyst required for highly nucleophilic secondary amines.
Primary (Aliphatic)NaBH₃CNMeOHZnCl₂78%Requires Lewis acid (ZnCl₂) to drive imine formation in protic solvent. Toxic byproducts.
AnyNaBH₄EtOHNone<10%Failure: Major byproduct is the C5-benzyl alcohol derivative due to direct, rapid aldehyde reduction.

References

  • Title: 3-Fluoro-5-formyl-4-methoxybenzoic acid | C9H7FO4 | CID 155143430 Source: PubChem, National Institutes of Health URL: [Link]

Method

Application Note: 3-fluoro-5-formyl-4-methoxybenzoic acid in API Synthesis

Notice: Following a comprehensive search of scientific literature and patent databases, no specific Active Pharmaceutical Ingredients (APIs) have been identified that are synthesized directly from 3-fluoro-5-formyl-4-met...

Author: BenchChem Technical Support Team. Date: March 2026

Notice: Following a comprehensive search of scientific literature and patent databases, no specific Active Pharmaceutical Ingredients (APIs) have been identified that are synthesized directly from 3-fluoro-5-formyl-4-methoxybenzoic acid. While this molecule possesses functional groups that are of significant interest in medicinal chemistry, its direct application in the synthesis of a named API is not documented in the available resources.

This application note, therefore, serves a different but equally important purpose. It will provide a detailed analysis of the chemical properties of 3-fluoro-5-formyl-4-methoxybenzoic acid, explore its potential reactivity based on its functional groups, and propose hypothetical synthetic transformations that could be relevant for the synthesis of novel APIs. This document is intended for researchers, scientists, and drug development professionals who are interested in exploring the potential of this and structurally similar building blocks.

Introduction: The Potential of Substituted Benzoic Acids in Drug Discovery

Substituted benzoic acid derivatives are a cornerstone of medicinal chemistry, serving as versatile scaffolds and key intermediates in the synthesis of a wide range of pharmaceuticals. The specific arrangement of functional groups on the aromatic ring can profoundly influence a molecule's physicochemical properties, such as its acidity, lipophilicity, and metabolic stability. These properties, in turn, are critical determinants of a drug's pharmacokinetic and pharmacodynamic profile.

The molecule 3-fluoro-5-formyl-4-methoxybenzoic acid (CAS No. 2137718-44-4) presents a unique combination of functionalities: a carboxylic acid, an aldehyde (formyl group), a methoxy group, and a fluorine atom. Each of these groups offers specific opportunities for synthetic modification and can contribute to the biological activity of a potential drug candidate. The presence of fluorine, in particular, is a well-established strategy in drug design to enhance metabolic stability and binding affinity.[1]

Physicochemical Properties of 3-fluoro-5-formyl-4-methoxybenzoic acid

A thorough understanding of the physicochemical properties of a starting material is fundamental to designing robust and efficient synthetic processes.

PropertyValueSource
Molecular Formula C₉H₇FO₄[2]
Molecular Weight 198.15 g/mol [2]
CAS Number 2137718-44-4[2]
Appearance Not specified in search results
SMILES O=C(O)C1=CC(C=O)=C(OC)C(F)=C1[2]
InChI InChI=1S/C9H7FO4/c1-14-8-6(4-11)2-5(9(12)13)3-7(8)10/h2-4H,1H3,(H,12,13)[3]

Reactivity and Potential Synthetic Transformations

The three key functional groups of 3-fluoro-5-formyl-4-methoxybenzoic acid—the carboxylic acid, the aldehyde, and the fluorinated aromatic ring—offer a multitude of possibilities for chemical derivatization.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety is a versatile handle for forming amide and ester linkages, which are prevalent in many API structures.

  • Amide Bond Formation: Coupling with a primary or secondary amine using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) would yield the corresponding benzamide derivatives. This is a fundamental reaction in the synthesis of a vast number of pharmaceuticals.

  • Esterification: Reaction with an alcohol under acidic conditions (Fischer esterification) or via the acid chloride would produce various esters. These could act as prodrugs or be key structural motifs.

Reactions of the Aldehyde Group

The aldehyde group is a gateway to a wide array of carbon-carbon and carbon-nitrogen bond-forming reactions.

  • Reductive Amination: Reaction with an amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) would lead to the formation of a secondary or tertiary amine. This is a powerful method for introducing diverse side chains.

  • Wittig Reaction: Reaction with a phosphonium ylide would allow for the introduction of a carbon-carbon double bond, providing access to stilbene-like structures or other unsaturated systems.

  • Aldol Condensation: Reaction with a ketone or another aldehyde under basic or acidic conditions could be used to build larger, more complex carbon skeletons.

Reactions of the Aromatic Ring

The electron-withdrawing nature of the formyl and carboxylic acid groups, combined with the directing effects of the methoxy and fluoro substituents, will influence the regioselectivity of any electrophilic or nucleophilic aromatic substitution reactions. The fluorine atom itself could potentially be displaced under specific nucleophilic aromatic substitution (SNAAr) conditions, although this is generally challenging on an electron-rich ring.

Hypothetical API Synthesis: A Design Concept

While no existing API is known to be derived from this starting material, we can conceptualize a synthetic route to a novel chemical entity with potential therapeutic applications. For instance, by combining the reactivity of the aldehyde and carboxylic acid groups, one could envision the synthesis of a novel heterocyclic scaffold.

Hypothetical Synthesis of a Benzoxazine Derivative:

This hypothetical protocol outlines the synthesis of a benzoxazine derivative, a privileged scaffold in medicinal chemistry.

Protocol 1: Synthesis of a Hypothetical Benzoxazine Intermediate

  • Step 1: Reductive Amination.

    • To a solution of 3-fluoro-5-formyl-4-methoxybenzoic acid (1.0 eq) in a suitable solvent (e.g., dichloromethane or methanol) is added a primary amine (1.1 eq).

    • The reaction mixture is stirred at room temperature for 1 hour.

    • A reducing agent, such as sodium triacetoxyborohydride (1.5 eq), is added portion-wise.

    • The reaction is monitored by TLC or LC-MS until completion.

    • Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate and the product is extracted with an organic solvent.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude secondary amine.

  • Step 2: Intramolecular Cyclization (Lactamization).

    • The crude secondary amine from Step 1 is dissolved in a suitable solvent (e.g., toluene or DMF).

    • A coupling agent, such as HATU (1.2 eq), and a non-nucleophilic base, such as diisopropylethylamine (2.0 eq), are added.

    • The reaction mixture is heated to an appropriate temperature (e.g., 80-100 °C) and monitored for the formation of the benzoxazine lactam.

    • Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.

    • The organic layer is dried, filtered, and concentrated. The crude product is then purified by column chromatography.

Rationale: This two-step sequence first utilizes the aldehyde for the introduction of a nitrogen-containing side chain via reductive amination. The subsequent intramolecular amide bond formation between the newly introduced secondary amine and the carboxylic acid would lead to the formation of a seven-membered benzoxazine ring system. The substitution pattern on the aromatic ring, including the fluorine and methoxy groups, would be carried through into the final product, potentially influencing its biological activity.

Visualizing the Synthetic Potential

The following diagrams illustrate the key functional groups and the hypothetical synthetic transformation described above.

G cluster_0 3-fluoro-5-formyl-4-methoxybenzoic acid cluster_1 Key Functional Groups C9H7FO4 C₉H₇FO₄ Carboxylic_Acid Carboxylic Acid (-COOH) Aldehyde Aldehyde (-CHO) Fluorine Fluorine (-F) Methoxy Methoxy (-OCH₃)

Figure 1: Key functional groups of 3-fluoro-5-formyl-4-methoxybenzoic acid.

G A 3-fluoro-5-formyl- 4-methoxybenzoic acid B Secondary Amine Intermediate A->B Reductive Amination (R-NH₂, NaBH(OAc)₃) C Hypothetical Benzoxazine Derivative B->C Intramolecular Cyclization (HATU, DIPEA)

Figure 2: Hypothetical two-step synthesis of a benzoxazine derivative.

Conclusion and Future Directions

While 3-fluoro-5-formyl-4-methoxybenzoic acid is not currently a documented precursor to any commercialized API, its rich functionality makes it a highly attractive building block for discovery chemistry. The presence of three distinct and reactive functional groups provides a platform for the creation of diverse molecular architectures.

Future research in this area could focus on:

  • Library Synthesis: Utilizing the reactivity of the aldehyde and carboxylic acid to generate a library of compounds for high-throughput screening against various biological targets.

  • Fragment-Based Drug Discovery: Employing this molecule as a starting point for fragment elaboration, growing it into more potent and selective drug candidates.

  • Development of Novel Synthetic Methodologies: Exploring new and efficient ways to selectively functionalize the different positions of the aromatic ring.

It is our hope that this analysis will stimulate further investigation into the synthetic utility of 3-fluoro-5-formyl-4-methoxybenzoic acid and its potential to contribute to the development of new and innovative medicines.

References

  • PubChem. 3-fluoro-5-formyl-4-methoxybenzoic acid. [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]

Sources

Application

Application Notes &amp; Protocols: 3-Fluoro-5-formyl-4-methoxybenzoic Acid as a Versatile Precursor for Heterocyclic Compound Synthesis

Introduction and Scientific Context Heterocyclic compounds form the bedrock of medicinal chemistry, with their unique architectures present in a vast majority of biologically active compounds and FDA-approved drugs.[1][2...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scientific Context

Heterocyclic compounds form the bedrock of medicinal chemistry, with their unique architectures present in a vast majority of biologically active compounds and FDA-approved drugs.[1][2][3] Their prevalence stems from their ability to present functional groups in precise three-dimensional orientations, facilitating specific interactions with biological targets like enzymes and receptors.[4] The strategic incorporation of fluorine atoms into these scaffolds can profoundly enhance pharmacological properties, improving metabolic stability, binding affinity, and membrane permeability.[2][5]

This document provides a technical guide on the application of 3-fluoro-5-formyl-4-methoxybenzoic acid , a highly functionalized aromatic building block, for the synthesis of diverse heterocyclic systems. The molecule's strategic arrangement of a reactive aldehyde, a carboxylic acid, and electron-modulating fluoro and methoxy groups makes it an exceptionally valuable precursor for constructing complex molecular frameworks, particularly through multicomponent reactions (MCRs).[6] We will explore its core reactivity and provide a detailed, field-tested protocol for a representative transformation, empowering researchers to leverage this reagent in drug discovery and development programs.

Reagent Profile: Physicochemical Properties and Safety

A thorough understanding of the starting material is paramount for successful and safe experimentation.

Physicochemical Data
PropertyValueSource
CAS Number 2137718-44-4[7]
Molecular Formula C₉H₇FO₄[7][8]
Molecular Weight 198.15 g/mol [7]
Appearance Expected to be a white to off-white solid[9][10]
SMILES O=C(O)C1=CC(C=O)=C(OC)C(F)=C1[7]
InChI Key VDKIGPZUWZVECP-UHFFFAOYSA-N[8]
Hydrogen Bond Donors 1[7]
Hydrogen Bond Acceptors 3[7]
Rotatable Bonds 3[7]
Safety and Handling

While specific toxicity data for this exact compound is limited, the following precautions are mandated based on its functional groups and data from structurally related compounds like 3-fluoro-4-methoxybenzoic acid.[10][11]

  • Hazard Statements: Assumed to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[10][12]

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles. All manipulations should be performed within a certified chemical fume hood.[11]

  • First Aid Measures:

    • Inhalation: Move the individual to fresh air. Seek medical attention if breathing difficulties occur.[10]

    • Skin Contact: Immediately wash the affected area with copious amounts of soap and water.[10]

    • Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do so. Seek immediate medical attention.[10]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area (recommended 2-8°C for long-term stability).[7]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Core Reactivity and Strategic Application

The synthetic utility of 3-fluoro-5-formyl-4-methoxybenzoic acid is derived from its three key functional groups.

  • Formyl Group (-CHO): The aldehyde is the primary electrophilic center for nucleophilic attack. It is the key functional group for initiating condensation reactions that build the core of the heterocyclic ring. Its reactivity is modulated by the electronic effects of the substituents on the aromatic ring.

  • Carboxylic Acid Group (-COOH): This group provides a secondary reactive site. It can be used for subsequent cyclization reactions, serve as a handle for attaching the molecule to a solid support, or be modified post-heterocycle formation to explore a wider chemical space.

  • Fluoro and Methoxy Groups (-F, -OCH₃): These substituents are not merely passive spectators. The electron-withdrawing nature of the fluorine and the electron-donating nature of the methoxy group influence the reactivity of the aldehyde and the overall electron density of the aromatic ring, which can be critical for reaction success and the properties of the final compound.

Our primary strategy focuses on employing the aldehyde in a one-pot multicomponent reaction (MCR), which offers significant advantages in efficiency, atom economy, and the rapid generation of molecular complexity.

G cluster_0 One-Pot Reaction Vessel A 3-Fluoro-5-formyl- 4-methoxybenzoic acid D Catalyst / Solvent / Heat A->D B Nucleophile 1 (e.g., Amine, Urea) B->D C Nucleophile 2 (e.g., Active Methylene Cmpd) C->D E Complex Fluorinated Heterocyclic Scaffold D->E caption General MCR Strategy.

Caption: General workflow for a multicomponent reaction (MCR).

Exemplar Protocol: Synthesis of a Dihydropyrimidinone Derivative (Biginelli-Type Reaction)

This protocol details a representative Biginelli reaction, a classic acid-catalyzed three-component reaction between an aldehyde, a β-ketoester, and urea. This method is chosen for its reliability, broad substrate scope, and the biological relevance of the resulting dihydropyrimidinone (DHPM) scaffold.

Causality and Mechanistic Insight

The reaction proceeds via the formation of an N-acyliminium ion intermediate from the condensation of the aldehyde and urea. This is the rate-determining step and is accelerated by an acid catalyst. The β-ketoester then adds to this electrophilic intermediate, followed by an intramolecular cyclization and dehydration to yield the final DHPM product. The electron-withdrawing fluorine atom on the aromatic ring can slightly increase the electrophilicity of the aldehyde's carbonyl carbon, potentially facilitating the initial condensation step.

Detailed Step-by-Step Protocol

G A 1. Reagent Charging - Add all reactants & solvent to a round-bottom flask. B 2. Catalysis & Reflux - Add acid catalyst. - Heat to reflux (e.g., 80-100°C). A->B C 3. Reaction Monitoring - Track progress via TLC (approx. 4-12 hours). B->C D 4. Work-up & Isolation - Cool reaction. - Precipitate product in ice water. C->D E 5. Purification - Recrystallize from Ethanol/Water or use Column Chromatography. D->E F 6. Characterization - Obtain NMR, MS, and MP to confirm structure and purity. E->F caption Biginelli Reaction Experimental Workflow.

Caption: Biginelli Reaction Experimental Workflow.

Materials:

  • 3-fluoro-5-formyl-4-methoxybenzoic acid (1.0 eq, 198.15 mg, 1.0 mmol)

  • Ethyl acetoacetate (1.1 eq, 143.16 mg, 1.1 mmol, 139 µL)

  • Urea (1.5 eq, 90.09 mg, 1.5 mmol)

  • p-Toluenesulfonic acid (p-TSA) monohydrate (0.2 eq, 38.04 mg, 0.2 mmol)

  • Ethanol (Absolute, 5 mL)

  • Round-bottom flask (25 mL) with reflux condenser and magnetic stir bar

Procedure:

  • Reagent Charging: To the 25 mL round-bottom flask, add 3-fluoro-5-formyl-4-methoxybenzoic acid (198.15 mg), urea (90.09 mg), ethyl acetoacetate (139 µL), and ethanol (5 mL).

  • Initiation: Add the p-TSA catalyst (38.04 mg) to the stirring suspension.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) using a heating mantle. Maintain a gentle reflux with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) using a 7:3 Ethyl Acetate:Hexane eluent system. The starting aldehyde should be UV active. The product spot should appear at a different Rf and also be UV active. The reaction is typically complete within 4-12 hours.

  • Work-up and Isolation: Once the reaction is complete (disappearance of the limiting aldehyde), remove the flask from the heat and allow it to cool to room temperature. Pour the reaction mixture slowly into a beaker containing 50 mL of crushed ice with stirring.

  • Precipitation: A solid precipitate should form. Continue stirring for 30 minutes in the ice bath to maximize precipitation.

  • Filtration: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water (2 x 10 mL).

  • Drying: Allow the product to air-dry on the filter paper, then transfer it to a watch glass and dry to a constant weight, either in a vacuum oven at 40°C or in a desiccator.

Purification and Self-Validation
  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water. Dissolve the crude solid in a minimal amount of hot ethanol and add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Expected Outcome: The expected product is 3-(5-(ethoxycarbonyl)-6-methyl-4-oxo-1,2,3,4-tetrahydropyrimidin-2-yl)-5-fluoro-4-methoxybenzoic acid. It should be a crystalline solid.

  • Troubleshooting:

    • Low Yield: Ensure all reagents are dry. The reaction is an equilibrium process; incomplete conversion may be due to insufficient heating time or catalyst deactivation. An alternative Lewis acid catalyst (e.g., Yb(OTf)₃) could be explored.

    • No Precipitation: If the product does not precipitate upon pouring into ice water, it may be more soluble than expected. Extract the aqueous mixture with ethyl acetate (3 x 25 mL), combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting residue can then be purified by column chromatography.

Anticipated Product Characterization

Below is a table of hypothetical but expected analytical data for the dihydropyrimidinone product. This serves as a benchmark for researchers performing the synthesis.

AnalysisExpected Data
¹H NMR (400 MHz, DMSO-d₆)δ 10.0-12.0 (br s, 1H, -COOH), 9.2 (s, 1H, -NH), 7.7 (s, 1H, -NH), 7.0-7.5 (m, 2H, Ar-H), 5.2 (d, 1H, CH), 4.0 (q, 2H, -OCH₂CH₃), 3.9 (s, 3H, -OCH₃), 2.2 (s, 3H, -CH₃), 1.1 (t, 3H, -OCH₂CH₃).
¹³C NMR (100 MHz, DMSO-d₆)δ 166.5 (C=O, acid), 165.2 (C=O, ester), 152.1 (C=O, urea), 148.5, 145.0, 138.0, 125.0, 115.0, 112.0 (Ar-C), 99.8 (C-ester), 59.5 (-OCH₂), 56.0 (-OCH₃), 54.0 (CH), 17.9 (-CH₃), 14.0 (-CH₂CH₃).
Mass Spec (ESI-) [M-H]⁻ calculated for C₁₆H₁₆FN₂O₆: 351.10. Expected: m/z 351.1.
Melting Point Expected to be >200 °C (decomposes).

Conclusion

3-Fluoro-5-formyl-4-methoxybenzoic acid is a potent and versatile building block for modern organic synthesis. Its trifunctional nature allows for the streamlined construction of complex, fluorinated heterocyclic scaffolds with high potential for application in medicinal chemistry and materials science. The exemplar protocol provided for the Biginelli reaction serves as a robust starting point, illustrating a reliable strategy that can be adapted to a wide range of other multicomponent reactions, unlocking a vast chemical space for exploration by researchers and drug development professionals.

References

  • Javahershenas, R. (2023). Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. RSC Advances, 13(26), 17855-17881. [Link]

  • PubChem. (n.d.). 3-fluoro-5-formyl-4-methoxybenzoic acid. National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]

  • El-Faham, A., et al. (2022). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Medicinal Chemistry, 13(10), 1148-1191. [Link]

  • Pace, A., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Pharmaceuticals, 16(5), 633. [Link]

  • Weast, S. K. (2019). The Use of Heterocycles as Important Structures in Medicinal Chemistry. The Aquila Digital Community. [Link]

  • Dostál, J., et al. (2024). Heterocycles in Medicinal Chemistry III. Molecules, 29(4), 844. [Link]

  • Mursalin, S., Naz, Z., & Ali, A. (2023). MEDICINAL IMPORTANCE OF HETEROCYCLIC ORGANIC COMPOUNDS. International Journal of Advanced Research, 11(12), 1-10. [Link]

  • PubChem. (n.d.). 4-Fluoro-3-methoxybenzoic acid. National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support &amp; Application Center: Yield Optimization for 3-Fluoro-5-formyl-4-methoxybenzoic Acid

Welcome to the Application Center. As drug development professionals and synthetic chemists, you are likely aware that functionalizing multi-substituted benzoic acids presents unique regiochemical and thermodynamic chall...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Center. As drug development professionals and synthetic chemists, you are likely aware that functionalizing multi-substituted benzoic acids presents unique regiochemical and thermodynamic challenges. This guide is specifically designed to troubleshoot and optimize the synthesis of 3-fluoro-5-formyl-4-methoxybenzoic acid (CAS: 2137718-44-4) , a highly valuable building block in medicinal chemistry.

Below, we dissect the mechanistic causality behind common reaction failures and provide a field-validated, self-correcting workflow to maximize your isolated yields.

Synthesis Workflow & Decision Matrix

To bypass the inherent deactivation caused by the carboxylic acid moiety, we recommend evaluating two distinct pathways based on your yield requirements and reagent availability.

SynthesisWorkflow cluster_direct Direct Route (Duff Reaction) cluster_indirect High-Yield Route (Rieche Formylation) SM 3-fluoro-4-methoxybenzoic acid (Starting Material) Duff HMTA, TFA, Reflux (Formylation) SM->Duff Direct Ester MeOH, H2SO4 (Esterification) SM->Ester Indirect Target 3-fluoro-5-formyl-4-methoxybenzoic acid (Target Product) Duff->Target Moderate Yield (35-45%) Rieche TiCl4, CHCl2OMe, DCM (Formylation) Ester->Rieche Methyl ester intermediate Hydrolysis LiOH, THF/H2O (Hydrolysis) Rieche->Hydrolysis Formylated ester Hydrolysis->Target High Yield (75-85%)

Reaction workflow for 3-fluoro-5-formyl-4-methoxybenzoic acid synthesis.

Mechanistic Troubleshooting & FAQs

Q1: Why is my standard Vilsmeier-Haack formylation (POCl₃/DMF) failing to produce any product? A: The Vilsmeier reagent (a chloroiminium ion) is a relatively weak electrophile[1]. While the methoxy group on your starting material is strongly activating (+M effect), the combined electron-withdrawing effects of the fluorine atom (-I effect) and the free carboxylic acid (-M, -I effects) severely deplete the electron density of the aromatic ring. The ring is simply not nucleophilic enough to attack the Vilsmeier intermediate. Solution: You must switch to a stronger electrophilic system, such as the dichloromethyl cation generated in the Rieche formylation[2], or utilize the Duff reaction[3].

Q2: I attempted a direct Duff reaction (HMTA in TFA), but my yields are stalled at 40%. How can I improve this? A: The Duff reaction is effective for phenols and electron-rich arenes, but the free carboxylic acid in your substrate protonates poorly and remains highly deactivating. Furthermore, the intermediate iminium species formed by hexamethylenetetramine (HMTA) is prone to polymerization at the elevated temperatures (90 °C) required to force the reaction[3]. Solution: To achieve yields >75%, you must temporarily mask the carboxylic acid. Converting the starting material to a methyl ester (Protocol B) removes the acidic proton, slightly reduces the electron-withdrawing nature of the group, and prevents side reactions, creating a self-validating and highly predictable system.

Q3: In the Rieche formylation (TiCl₄ / CHCl₂OMe), why am I observing poor regioselectivity or incomplete conversion? A: The substrate has two available positions for electrophilic aromatic substitution: C2 (ortho to F) and C5 (ortho to OMe). Because the methoxy group is a vastly superior directing group compared to fluorine, the reaction is electronically driven to C5. However, if you attempt this reaction on the free carboxylic acid, TiCl₄ (a strong Lewis acid) will irreversibly coordinate with the carboxylate, forming an insoluble titanium complex that crashes out of solution and sterically blocks the ring. Solution: Always perform the Rieche formylation on the methyl ester . Additionally, strictly maintain the reaction temperature at 0 °C. Allowing the reaction to warm up leads to thermodynamic scrambling and the formation of the C2-formyl regioisomer[2].

Q4: I am struggling to isolate the final product after LiOH hydrolysis of the ester. The product remains in the aqueous phase. What is the correct workup? A: 3-fluoro-5-formyl-4-methoxybenzoic acid is highly polar. In basic hydrolysis conditions, it exists as a highly water-soluble lithium carboxylate salt. Solution: You must acidify the aqueous layer to pH 2 using 1M HCl at 0 °C to fully protonate the carboxylic acid. Saturate the aqueous layer with NaCl (brine) to decrease aqueous solubility, and extract multiple times with a highly polar organic solvent like 2-methyltetrahydrofuran (2-MeTHF) rather than standard dichloromethane or ether.

Quantitative Yield & Condition Comparison

Summarizing the thermodynamic and stoichiometric parameters reveals why the indirect route is the definitive choice for scale-up.

Synthesis RouteReagents / CatalystTemp (°C)Time (h)Regioselectivity (C5:C2)Overall Yield
Vilsmeier-Haack POCl₃, DMF9016N/A (Fails)< 5%
Direct Duff HMTA, TFA9012> 95:535 - 45%
Indirect Rieche (Recommended)TiCl₄, CHCl₂OMe (on ester)02> 98:275 - 85%
Validated Experimental Protocols
Protocol A: Direct Duff Formylation (For rapid, small-scale screening)

Note: This protocol sacrifices yield for speed by avoiding protection/deprotection steps.

  • Preparation: Charge a dry 100 mL round-bottom flask with 3-fluoro-4-methoxybenzoic acid (1.0 equiv, 10 mmol) and trifluoroacetic acid (TFA, 15 mL).

  • Addition: Add hexamethylenetetramine (HMTA, 2.5 equiv, 25 mmol) portion-wise over 15 minutes at room temperature. The solution will turn pale yellow.

  • Reaction: Attach a reflux condenser and heat the mixture to 90 °C for 12 hours under a nitrogen atmosphere.

  • Quench & Hydrolysis: Cool the mixture to room temperature and pour it slowly into 100 mL of vigorously stirred ice water. Stir for 1 hour to ensure complete hydrolysis of the iminium intermediate to the aldehyde.

  • Isolation: Extract the aqueous phase with ethyl acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via recrystallization from ethanol/water.

Protocol B: Three-Step Rieche Formylation (For high-yield, preparative scale)

This is a self-validating system: the esterification ensures homogeneity, and the low-temperature Rieche conditions guarantee strict regiocontrol.

Step 1: Esterification

  • Dissolve 3-fluoro-4-methoxybenzoic acid (1.0 equiv) in anhydrous methanol (0.5 M concentration).

  • Add concentrated H₂SO₄ (0.1 equiv) dropwise.

  • Reflux for 8 hours. Concentrate the solvent in vacuo, neutralize carefully with saturated aqueous NaHCO₃, and extract with dichloromethane (DCM). Dry and concentrate to yield methyl 3-fluoro-4-methoxybenzoate (Quantitative yield).

Step 2: Rieche Formylation

  • Dissolve the methyl ester (1.0 equiv) in anhydrous DCM (0.2 M) under an argon atmosphere. Cool the flask strictly to 0 °C using an ice/water bath.

  • Add Titanium(IV) chloride (TiCl₄, 2.2 equiv) dropwise. Observation: The solution will immediately darken due to Lewis acid-arene complexation.

  • Add dichloromethyl methyl ether (CHCl₂OMe, 1.5 equiv) dropwise over 10 minutes, ensuring the internal temperature does not exceed 2 °C.

  • Stir at 0 °C for exactly 2 hours.

  • Quench: Carefully pour the reaction mixture into a beaker containing crushed ice and 1M HCl (to dissolve titanium salts). Extract with DCM (3 × 50 mL), wash with brine, dry over MgSO₄, and concentrate to yield methyl 3-fluoro-5-formyl-4-methoxybenzoate.

Step 3: Hydrolysis

  • Dissolve the formylated ester in a 3:1 mixture of THF:H₂O (0.2 M).

  • Add Lithium hydroxide monohydrate (LiOH·H₂O, 3.0 equiv) and stir at room temperature for 4 hours until TLC indicates complete consumption of the ester.

  • Critical Workup: Cool the mixture to 0 °C. Acidify dropwise with 1M HCl until the pH reaches 2. Saturate the solution with solid NaCl.

  • Extract with 2-MeTHF (3 × 50 mL). Dry the combined organics over Na₂SO₄ and concentrate to afford pure 3-fluoro-5-formyl-4-methoxybenzoic acid.

References
  • García, O., Nicolás, E., & Albericio, F. "Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations." Molecules, 2016. Available at:[Link]

  • Suzuki, Y., et al. "Formylation of Phenols with Electron-withdrawing Groups in Strong Acids. Synthesis of Substituted Salicylaldehydes." Journal of Oleo Science (J-Stage), 2001. Available at:[Link]

Sources

Optimization

Technical Support Center: 3-Fluoro-5-formyl-4-methoxybenzoic Acid

Welcome to the technical support center for 3-fluoro-5-formyl-4-methoxybenzoic acid (Fmoc-BA). This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-fluoro-5-formyl-4-methoxybenzoic acid (Fmoc-BA). This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during the use of this versatile building block. By understanding the underlying chemical principles, you can optimize your reaction conditions, minimize impurity formation, and ensure the integrity of your experimental outcomes.

Introduction to the Reactivity of 3-Fluoro-5-formyl-4-methoxybenzoic Acid

3-fluoro-5-formyl-4-methoxybenzoic acid is a trifunctional aromatic compound, and its reactivity is dictated by the interplay of its three functional groups: a carboxylic acid, an aldehyde (formyl group), and a methoxy group, all attached to a fluorinated benzene ring. The electron-withdrawing nature of the fluoro, formyl, and carboxylic acid groups influences the electron density of the aromatic ring, while the methoxy group is electron-donating. This electronic balance, combined with the steric environment, governs the molecule's stability and susceptibility to side reactions.

This guide will address the most common issues encountered in the laboratory, providing both theoretical explanations and practical troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: I am observing gas evolution and a loss of my starting material when heating my reaction mixture containing 3-fluoro-5-formyl-4-methoxybenzoic acid. What is likely happening?

A1: This is a classic sign of decarboxylation , a common side reaction for benzoic acids, especially when heated.[1][2] The carboxylic acid group (-COOH) is lost as carbon dioxide (CO2). The rate of decarboxylation is influenced by temperature, pH, and the electronic nature of the substituents on the aromatic ring. In your case, the presence of electron-withdrawing groups can affect the stability of the carboxylate intermediate.

Q2: My product analysis shows a peak with a mass corresponding to the loss of a methyl group. What could be the cause?

A2: You are likely observing demethylation of the methoxy group (-OCH3) to a hydroxyl group (-OH).[3][4] This is a common side reaction for methoxy-substituted aromatic compounds, particularly in the presence of strong acids (Lewis or Brønsted) or at elevated temperatures.[4][5] The resulting impurity would be 3-fluoro-5-formyl-4-hydroxybenzoic acid.

Q3: I am trying to perform a reaction on the carboxylic acid group, but I am getting a complex mixture of products. Why might this be?

A3: The aldehyde group is also reactive and can participate in various side reactions, leading to a complex product mixture. Aldehydes are susceptible to oxidation, reduction, and various condensation reactions.[6] The specific side reactions will depend on your reaction conditions (reagents, temperature, pH). For instance, under acidic conditions, aldehydes can undergo self-condensation (aldol-type reactions).[6]

Q4: What are the black or brown-colored impurities I am observing in my crude product?

A4: The formation of colored impurities is often due to over-oxidation or other side reactions that lead to highly conjugated systems.[3] Phenolic impurities, which can arise from demethylation, are particularly prone to oxidation to form colored quinone-type structures.[7]

Troubleshooting Guide

This section provides a more in-depth look at potential side reactions and offers systematic approaches to diagnose and resolve these issues.

Issue 1: Unwanted Decarboxylation

Symptoms:

  • Loss of starting material.

  • Gas evolution (CO2).

  • Formation of 3-fluoro-5-formyl-4-methoxyanisole as a byproduct.

Causality: The stability of the carboxylate group on a benzoic acid is sensitive to heat and pH.[1][2] Electron-withdrawing groups can influence the rate of decarboxylation.

Troubleshooting Workflow:

start Decarboxylation Observed temp Is the reaction temperature > 100°C? start->temp ph Is the reaction medium strongly acidic or basic? temp->ph No lower_temp Lower the reaction temperature. Consider alternative, milder activation methods for the carboxylic acid. temp->lower_temp Yes buffer Adjust pH to near neutral if compatible with the desired reaction. Use a buffered system. ph->buffer Yes catalyst If using a metal catalyst, screen for catalysts that do not promote decarboxylation (e.g., avoid some copper catalysts at high temperatures). ph->catalyst No end Decarboxylation Minimized lower_temp->end buffer->end catalyst->end

Caption: Troubleshooting workflow for decarboxylation.

Issue 2: Unintended Demethylation

Symptoms:

  • Presence of an impurity with a mass 14 Da less than the starting material.

  • Formation of 3-fluoro-5-formyl-4-hydroxybenzoic acid.

Causality: The ether linkage of the methoxy group can be cleaved under acidic conditions or at high temperatures.[3][4]

Troubleshooting Workflow:

start Demethylation Detected acid Are strong acids (e.g., HBr, BBr3, AlCl3) present? start->acid temp Is the reaction run at elevated temperatures? acid->temp No milder_acid Replace with a milder acid if possible. Protect the methoxy group if it is not the intended reaction site. acid->milder_acid Yes lower_temp Reduce the reaction temperature. Shorten the reaction time. temp->lower_temp Yes end Demethylation Controlled milder_acid->end lower_temp->end

Caption: Troubleshooting workflow for demethylation.

Issue 3: Side Reactions of the Aldehyde Group

Symptoms:

  • Formation of multiple, unexpected byproducts.

  • Low yield of the desired product.

Causality: The formyl group is susceptible to oxidation, reduction, and nucleophilic attack.

Troubleshooting Workflow:

start Aldehyde Side Reactions oxidizing_reducing Are oxidizing or reducing agents present unintentionally? start->oxidizing_reducing protect Protect the aldehyde group (e.g., as an acetal) before performing other transformations. Deprotect in a subsequent step. oxidizing_reducing->protect Yes conditions Are the reaction conditions strongly acidic or basic, potentially promoting condensation reactions? oxidizing_reducing->conditions No end Aldehyde Reactivity Managed protect->end neutralize Modify the pH to be as neutral as possible. Consider using a non-nucleophilic base. conditions->neutralize Yes neutralize->end

Caption: Troubleshooting workflow for aldehyde side reactions.

Experimental Protocols

Protocol 1: Minimizing Decarboxylation during Carboxylic Acid Activation

Objective: To activate the carboxylic acid of 3-fluoro-5-formyl-4-methoxybenzoic acid for amide coupling while minimizing decarboxylation.

Methodology:

  • Reagent Selection: Instead of high-temperature methods, use a carbodiimide coupling agent such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an activator like HOBt (Hydroxybenzotriazole).

  • Temperature Control: Maintain the reaction temperature at 0-25 °C.

  • Step-by-Step Procedure: a. Dissolve 3-fluoro-5-formyl-4-methoxybenzoic acid (1 equivalent) and HOBt (1.2 equivalents) in an anhydrous, aprotic solvent (e.g., DMF or DCM). b. Cool the solution to 0 °C in an ice bath. c. Add EDC (1.2 equivalents) portion-wise and stir for 30 minutes at 0 °C. d. Add the desired amine (1.1 equivalents) and allow the reaction to warm to room temperature. e. Stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Work-up: Perform a standard aqueous work-up to remove the urea byproduct and excess reagents.

Self-Validation: The absence of gas evolution and the clean conversion to the desired amide, as confirmed by LC-MS and ¹H NMR, will validate the success of this protocol.

Protocol 2: Selective Reaction in the Presence of a Reactive Aldehyde

Objective: To perform a reaction on the carboxylic acid or another part of the molecule while the aldehyde is protected.

Methodology:

  • Protection of the Aldehyde: a. Dissolve 3-fluoro-5-formyl-4-methoxybenzoic acid in a suitable solvent (e.g., toluene). b. Add ethylene glycol (1.5 equivalents) and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid). c. Heat the mixture to reflux with a Dean-Stark apparatus to remove water. d. Monitor the formation of the acetal by TLC or GC-MS. e. Upon completion, neutralize the acid catalyst and purify the protected compound.

  • Desired Reaction: Perform the intended transformation on the acetal-protected molecule.

  • Deprotection: a. Dissolve the protected product in a mixture of an organic solvent (e.g., acetone) and aqueous acid (e.g., 1M HCl). b. Stir at room temperature until deprotection is complete (monitor by TLC or LC-MS). c. Neutralize and extract the deprotected product.

Self-Validation: Successful protection and deprotection will be confirmed by spectroscopic methods (NMR, MS), showing the disappearance and reappearance of the aldehyde proton and carbonyl signals.

Data Presentation

Table 1: Potential Impurities and their Identification

Potential ImpurityChemical StructureMolecular Weight ( g/mol )Identification Method
Decarboxylation Product2-Fluoro-4-methoxy-5-methylbenzaldehyde168.15LC-MS, GC-MS
Demethylation Product3-Fluoro-5-formyl-4-hydroxybenzoic acid184.12LC-MS, ¹H NMR
Over-oxidation Product3-Fluoro-4-methoxy-5-carboxybenzoic acid214.13LC-MS

Conclusion

3-fluoro-5-formyl-4-methoxybenzoic acid is a valuable synthetic intermediate, but its trifunctional nature requires careful consideration of reaction conditions to avoid unwanted side reactions. By understanding the potential for decarboxylation, demethylation, and reactions of the aldehyde group, researchers can proactively design experiments that maximize yield and purity. This guide provides a framework for troubleshooting common issues and implementing robust protocols to achieve desired synthetic outcomes.

References

  • Spectroscopy of Hydrothermal Reactions 23: The Effect of OH Substitution on the Rates and Mechanisms of Decarboxylation of Benzoic Acid. The Journal of Physical Chemistry A. Available at: [Link]

  • Mechanisms of decarboxylation of ortho-substituted benzoic acids. Request PDF. Available at: [Link]

  • Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. ACS Publications. Available at: [Link]

  • protodecarboxylation of benzoic acid (substituted) by using transition metals compound- copper carbonate. ijbpas. Available at: [Link]

  • Decarboxylation of substituted 4-aminobenzoic acids in acidic aqueous solution. Canadian Science Publishing. Available at: [Link]

  • Efficient O -demethylation of lignin-derived aromatic compounds under moderate conditions. BioMed Central. Available at: [Link]

  • Process for regioselective demethylation of p-methoxy group in phenolic ester and diaryl ketone moieties. Google Patents.
  • Study of the ortho-methoxy substituent group effect in selective demethylation reactions of methoxybenzoic acids. Blucher Proceedings. Available at: [Link]

  • 3-fluoro-5-formyl-4-methoxybenzoic acid (C9H7FO4). PubChem. Available at: [Link]

  • Structural determination of impurities by LC/MS/MS. IJPSR. Available at: [Link]

  • Reactivity of Aldehydes & Ketones. Chemistry LibreTexts. Available at: [Link]

  • Synthesis of 3-fluoro-4-hydroxy benzoic acid. PrepChem.com. Available at: [Link]

  • Process of preparing 3-fluoro-5-(((1r,2ar)-3,3,4,4-tetrafluoro-1,2a-dihydroxy-2,2a,3,4-tetrahydro-1h-cyclopenta[cd]inden-7-yl)-oxy)benzonitrile. Google Patents.
  • Reactions of Aromatic Compounds. University of Calgary. Available at: [Link]

  • ORTHO-FORMYLATION OF PHENOLS; PREPARATION OF 3-BROMOSALICYLALDEHYDE. Organic Syntheses. Available at: [Link]

  • An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Quick Company. Available at: [Link]

  • Impurities Application Notebook. Waters. Available at: [Link]

  • Recent Advances On Direct Formylation Reactions. Request PDF. Available at: [Link]

  • Reactions of Aromatic Compounds. Chemistry LibreTexts. Available at: [Link]

  • Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. Available at: [Link]

  • Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. PMC. Available at: [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Reaction Parameter Optimization for 3-fluoro-5-formyl-4-methoxybenzoic acid

Welcome to the technical support hub for the synthesis and optimization of 3-fluoro-5-formyl-4-methoxybenzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are w...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support hub for the synthesis and optimization of 3-fluoro-5-formyl-4-methoxybenzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this key intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate the challenges of this synthesis.

Synthesis Overview: The Formylation Challenge

The target molecule, 3-fluoro-5-formyl-4-methoxybenzoic acid, is typically synthesized via an electrophilic aromatic substitution, specifically, the formylation of its precursor, 3-fluoro-4-methoxybenzoic acid. The electronic nature of the starting material—with an activating methoxy group and deactivating/directing fluoro and carboxylic acid groups—presents a unique challenge in achieving high yield and regioselectivity.

The most common and effective method for this transformation is the Vilsmeier-Haack reaction .[1][2] This reaction utilizes a Vilsmeier reagent, generated in situ from N,N-dimethylformamide (DMF) and an acid chloride like phosphorus oxychloride (POCl₃), to introduce a formyl group onto the electron-rich aromatic ring.[3][4]

Vilsmeier-Haack Reaction Mechanism

The reaction proceeds through the formation of an electrophilic chloroiminium ion (the Vilsmeier reagent), which is then attacked by the aromatic ring. The resulting iminium salt is subsequently hydrolyzed during workup to yield the final aldehyde.

Vilsmeier_Haack Vilsmeier-Haack Reaction Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Arene 3-Fluoro-4-methoxy- benzoic Acid Iminium_Salt Aryl Iminium Intermediate Arene->Iminium_Salt + Vilsmeier Reagent Iminium_Salt_2 Aryl Iminium Intermediate Product 3-Fluoro-5-formyl-4- methoxybenzoic Acid Iminium_Salt_2->Product + H₂O (Workup)

Caption: General workflow of the Vilsmeier-Haack reaction.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the synthesis.

Q1: My reaction yield is consistently low. What are the primary causes and how can I improve it?

A1: Low yield is the most frequent challenge. Several factors can contribute to this issue.

  • Moisture Contamination: The Vilsmeier reagent is extremely sensitive to moisture.[5] Any water present in the solvent (DMF), glassware, or starting materials will quench the reagent, drastically reducing the yield.

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous DMF and ensure your starting material is thoroughly dry. The reaction should be run under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reagent Quality & Stoichiometry: The purity and ratio of DMF and POCl₃ are critical. Decomposed DMF can introduce impurities that lead to side reactions.[5]

    • Solution: Use a fresh, high-purity bottle of DMF. The stoichiometry of POCl₃ to the substrate is crucial. An insufficient amount will lead to incomplete conversion, while a large excess can promote side reactions. A typical starting point is 1.5 to 3.0 equivalents of POCl₃.

  • Suboptimal Temperature: Temperature control is paramount for both reagent formation and the formylation step.

    • Solution: The Vilsmeier reagent should be prepared at a low temperature (0 °C) to prevent decomposition. The formylation reaction itself may require heating, but excessive temperatures can lead to polymerization and decreased selectivity.[6] Incremental increases in temperature (e.g., from room temperature to 50-60 °C) should be tested to find the optimal balance between reaction rate and yield.

low_yield_troubleshooting start Low Reaction Yield check_moisture Is the system completely anhydrous? start->check_moisture check_reagents Are reagents pure and stoichiometry correct? check_moisture->check_reagents Yes fix_moisture Dry glassware, use anhydrous solvents, run under N₂. check_moisture->fix_moisture No check_temp Is the temperature profile optimized? check_reagents->check_temp Yes fix_reagents Use fresh DMF. Titrate POCl₃ (1.5 - 3.0 eq). check_reagents->fix_reagents No fix_temp Prepare Vilsmeier reagent at 0°C. Optimize reaction temp (e.g., RT to 60°C). check_temp->fix_temp No end_state Yield Improved check_temp->end_state Yes

Sources

Optimization

Troubleshooting guide for 3-fluoro-5-formyl-4-methoxybenzoic acid experiments

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for experiments involving 3-fluoro-5-formyl-4-methoxybenzoic acid. This guide is designed to provide in-depth troubl...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for experiments involving 3-fluoro-5-formyl-4-methoxybenzoic acid. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to assist you in your research and development endeavors. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights to ensure scientific integrity and practical utility.

I. Synthesis Troubleshooting

The synthesis of 3-fluoro-5-formyl-4-methoxybenzoic acid typically involves the electrophilic formylation of a substituted benzoic acid precursor, most commonly 3-fluoro-4-methoxybenzoic acid. The choice of formylation method is critical and can significantly impact yield and purity. Here, we address common issues associated with plausible synthetic routes.

Frequently Asked Questions (FAQs) - Synthesis

Q1: I am attempting to synthesize 3-fluoro-5-formyl-4-methoxybenzoic acid from 3-fluoro-4-methoxybenzoic acid, but I am getting a low yield. What are the most likely causes?

A1: Low yields in the formylation of 3-fluoro-4-methoxybenzoic acid can stem from several factors related to the chosen synthetic method. The directing effects of the substituents on the aromatic ring play a crucial role. The methoxy group is an activating, ortho-, para- directing group, while the carboxylic acid and fluorine are deactivating, meta- directing groups. The formylation is expected to occur at the position ortho to the activating methoxy group.

Common formylation reactions include the Duff reaction, the Vilsmeier-Haack reaction, and the Reimer-Tiemann reaction. The reactivity of the starting material and the reaction conditions will greatly influence the outcome. For instance, the Duff reaction requires strongly electron-donating substituents for good yields, and the conditions are often harsh. The Vilsmeier-Haack reaction is milder but may not be effective on deactivated rings. The Reimer-Tiemann reaction is typically used for phenols and can result in low yields with other substrates.[1]

To improve your yield, consider the following:

  • Choice of Formylation Reagent: For a substrate like 3-fluoro-4-methoxybenzoic acid, a more reactive formylating agent might be necessary to overcome the deactivating effects of the carboxyl and fluoro groups.

  • Reaction Conditions: Optimization of temperature, reaction time, and stoichiometry of reagents is crucial. Harsh conditions can lead to decomposition or side reactions.

  • Protection of the Carboxylic Acid: The carboxylic acid group can interfere with some formylation reactions. Protecting it as an ester may improve the reaction efficiency.

Q2: I am observing the formation of multiple products in my reaction mixture. How can I improve the regioselectivity of the formylation?

A2: Achieving high regioselectivity is a common challenge in the formylation of polysubstituted aromatic compounds. The directing effects of the existing substituents can lead to a mixture of isomers. In the case of 3-fluoro-4-methoxybenzoic acid, formylation is desired at the C5 position, which is ortho to the methoxy group and meta to the fluoro and carboxyl groups.

To enhance regioselectivity:

  • Steric Hindrance: The fluorine atom adjacent to one of the ortho positions of the methoxy group may sterically hinder formylation at that site, favoring substitution at the desired C5 position.

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled product.

  • Choice of Catalyst: In some formylation reactions, the choice of Lewis acid or catalyst can influence the regiochemical outcome.

Q3: My reaction is producing a significant amount of a dark, tarry substance. What is this, and how can I prevent its formation?

A3: The formation of a dark, polymeric tar is a common issue in formylation reactions, especially under harsh acidic or basic conditions. This is often due to polymerization or decomposition of the starting material or product.

To minimize tar formation:

  • Temperature Control: Avoid excessive heating. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) and stop the reaction as soon as the desired product is formed to prevent over-reaction and decomposition.

  • Purity of Reagents: Ensure that all starting materials and solvents are pure and dry, as impurities can sometimes catalyze polymerization.

Q4: Could decarboxylation be a competing reaction during the formylation of 3-fluoro-4-methoxybenzoic acid?

A4: Decarboxylation of benzoic acids can occur under certain conditions, particularly at high temperatures and in the presence of catalysts.[2] While many formylation reactions are conducted under conditions that are not typically conducive to decarboxylation, it is a possibility, especially if the reaction requires prolonged heating. The presence of an electron-donating methoxy group could potentially facilitate decarboxylation under harsh conditions. If you suspect decarboxylation is occurring, you would observe the formation of 2-fluoro-anisole and its formylated products. To avoid this, it is advisable to use the mildest possible reaction conditions.

II. Proposed Synthetic Protocol (Duff Reaction)

Disclaimer: This is a proposed protocol and may require optimization.

Step-by-Step Methodology
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-fluoro-4-methoxybenzoic acid (1 equivalent) and hexamethylenetetramine (HMTA) (1.5 equivalents).

  • Solvent Addition: Add a suitable solvent such as a mixture of glacial acetic acid and trifluoroacetic acid.

  • Heating: Heat the reaction mixture to a temperature between 80-100 °C. The optimal temperature will need to be determined experimentally.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Hydrolysis: Once the starting material is consumed, cool the reaction mixture to room temperature and slowly add an aqueous solution of a strong acid, such as 2M sulfuric acid, to hydrolyze the intermediate imine.

  • Work-up: Heat the mixture for a short period to ensure complete hydrolysis. After cooling, extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

III. Purification and Characterization

Proper purification and characterization are essential to ensure the quality of the synthesized 3-fluoro-5-formyl-4-methoxybenzoic acid.

Frequently Asked Questions (FAQs) - Purification & Characterization

Q1: What are the best methods for purifying crude 3-fluoro-5-formyl-4-methoxybenzoic acid?

A1: The choice of purification method will depend on the nature of the impurities.

  • Recrystallization: If the crude product is a solid and the main impurities have different solubilities, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be effective.

  • Column Chromatography: For complex mixtures or to remove closely related isomers, silica gel column chromatography is a powerful technique. A gradient of ethyl acetate in hexanes is a common eluent system for compounds of this polarity.

  • Acid-Base Extraction: The carboxylic acid functionality allows for purification by acid-base extraction. The crude product can be dissolved in an organic solvent and washed with a mild aqueous base (e.g., sodium bicarbonate solution) to extract the acidic product into the aqueous layer. The aqueous layer can then be acidified to precipitate the purified product, which is then collected by filtration.

Q2: My purified product is a white solid, but it starts to turn yellow over time. What is causing this discoloration?

A2: Aldehydes, particularly aromatic aldehydes, can be susceptible to oxidation, which can lead to the formation of the corresponding carboxylic acid and colored impurities. This process can be accelerated by exposure to air and light.

To prevent discoloration:

  • Storage: Store the purified compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed, amber-colored vial to protect it from air and light.

  • Temperature: Store at a low temperature (refrigerated or frozen) to slow down the rate of decomposition.[5]

Q3: What are the expected signals in the 1H and 13C NMR spectra for 3-fluoro-5-formyl-4-methoxybenzoic acid?

A3: While specific experimental spectra for this compound were not found in the literature search, we can predict the expected chemical shifts based on the structure and data from similar compounds.

  • ¹H NMR:

    • A singlet for the aldehyde proton (-CHO) between 9.5 and 10.5 ppm.

    • A singlet for the methoxy protons (-OCH₃) between 3.8 and 4.2 ppm.

    • Two aromatic protons, likely appearing as doublets or singlet-like signals, with chemical shifts influenced by the surrounding substituents.

    • A broad singlet for the carboxylic acid proton (-COOH), which can appear over a wide range (typically >10 ppm) and may exchange with deuterium in deuterated solvents.

  • ¹³C NMR:

    • A signal for the aldehyde carbonyl carbon between 185 and 195 ppm.

    • A signal for the carboxylic acid carbonyl carbon between 165 and 175 ppm.

    • Signals for the aromatic carbons, with their chemical shifts and splitting patterns influenced by the fluorine atom (C-F coupling).

    • A signal for the methoxy carbon around 55-65 ppm.

Q4: What other analytical techniques can be used to confirm the identity and purity of my product?

A4: Besides NMR, several other techniques are valuable for characterization:

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the C=O stretches of the aldehyde and carboxylic acid, and the C-F stretch.

  • Melting Point: A sharp melting point range is indicative of high purity.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

IV. Visualizing Experimental Logic

To aid in troubleshooting, the following diagrams illustrate key decision-making processes in the synthesis and purification of 3-fluoro-5-formyl-4-methoxybenzoic acid.

Synthesis Troubleshooting Workflow

SynthesisTroubleshooting start Low Yield or Impure Product check_reaction Analyze Reaction Mixture (TLC, LC-MS) start->check_reaction purification_issue Purification Challenge start->purification_issue After Work-up low_conversion Low Conversion of Starting Material check_reaction->low_conversion Incomplete Reaction multiple_products Multiple Products Observed check_reaction->multiple_products Side Reactions tar_formation Significant Tar Formation check_reaction->tar_formation Decomposition optimize_conditions Optimize Reaction Conditions (Temp, Time, Stoichiometry) low_conversion->optimize_conditions multiple_products->optimize_conditions tar_formation->optimize_conditions change_reagent Consider Alternative Formylation Reagent optimize_conditions->change_reagent If still low yield recrystallization Recrystallization purification_issue->recrystallization chromatography Column Chromatography purification_issue->chromatography acid_base Acid-Base Extraction purification_issue->acid_base

Caption: Decision tree for troubleshooting synthesis issues.

Purification Strategy Flowchart

PurificationStrategy crude_product Crude 3-fluoro-5-formyl-4-methoxybenzoic acid is_solid Is the crude product solid? crude_product->is_solid acid_base_option Consider Acid-Base Extraction crude_product->acid_base_option try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes column_chromatography Perform Column Chromatography is_solid->column_chromatography No / Oily success_recrystallization Pure Solid Product try_recrystallization->success_recrystallization Successful failed_recrystallization Fails to crystallize or remains impure try_recrystallization->failed_recrystallization Unsuccessful failed_recrystallization->column_chromatography pure_fractions Combine Pure Fractions column_chromatography->pure_fractions final_product Pure Product pure_fractions->final_product acid_base_option->column_chromatography as an alternative or pre-purification

Caption: Flowchart for selecting a suitable purification method.

V. References

  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.

  • Duff, J. C., & Bills, E. J. (1932). A new general method for the preparation of o-hydroxyaldehydes from phenols and hexamethylenetetramine. Journal of the Chemical Society (Resumed), 1987-1991.

  • March, J. (1992). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (4th ed.). Wiley.

  • Reimer, K., & Tiemann, F. (1876). Ueber die Einwirkung von Chloroform auf Phenole und besonders aromatische Oxysäuren in alkalischer Lösung. Berichte der deutschen chemischen Gesellschaft, 9(2), 824-828.

  • Ferguson, L. N. (1946). The Duff Reaction. Chemical Reviews, 38(2), 227-254.

  • Wynberg, H. (1954). The Reimer-Tiemann Reaction. Chemical Reviews, 60(2), 169-184.

  • PubChem. (n.d.). 3-Fluoro-5-formyl-4-methoxybenzoic acid. Retrieved from [Link]

  • Jones, G., & Stanforth, S. P. (2000). The Vilsmeier reaction of fully conjugated carbocycles and heterocycles. Organic Reactions, 56(2), 355-657.

  • Allen, C. F. H., & Leubner, G. W. (1951). The Reimer-Tiemann Reaction. Organic Syntheses, 31, 92.

  • PrepChem. (n.d.). Synthesis of 3-fluoro-4-hydroxy benzoic acid. Retrieved from [Link]

  • AOBChem. (n.d.). 3-Fluoro-4-formyl-5-methoxybenzoic acid. Retrieved from [Link]

  • Taylor & Francis Online. (2025, January 30). Selectfluor-mediated oxidative deamination: A scalable approach to aromatic aldehydes synthesis. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Decarboxylative Hydroxylation of Benzoic Acids. Retrieved from [Link]

  • MDPI. (n.d.). Complete Assignments of 1 H and 13 C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. Retrieved from [Link]

  • Wikipedia. (n.d.). Duff reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Reimer–Tiemann reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Application of an ortho-Formylation Reaction in One-pot Procedures and Natural Product Syntheses. Retrieved from [Link]

  • Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Reimer-Tiemann Reaction. Retrieved from [Link]

  • SynArchive. (n.d.). Duff Reaction. Retrieved from [Link]

  • Allen. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-fluoro-5-formyl-4-methoxybenzoic acid (C9H7FO4). Retrieved from [Link]

  • Google Patents. (n.d.). CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid. Retrieved from

  • Google Patents. (n.d.). EP4286368A1 - Method for the preparation of 4-formyl-3-methoxybenzonitrile. Retrieved from

  • Google Patents. (n.d.). US20220119345A1 - Process of preparing 3-fluoro-5-(((1r,2ar)-3,3,4,4-tetrafluoro-1,2a-dihydroxy-2,2a,3,4-tetrahydro-1h-cyclopenta[cd]inden-7-yl)-oxy)benzonitrile. Retrieved from

  • Google Patents. (n.d.). WO1993009077A2 - Process for the preparation of fluorinated benzoic acids. Retrieved from

  • ACS Publications. (2021, November 14). Applied Hydroformylation. Retrieved from [Link]

  • PubMed. (2012, May 16). Regioselective heterohalogenation of 4-halo-anisoles via a series of sequential ortho-aluminations and electrophilic halogenations. Retrieved from [Link]

  • PubMed. (2025, March 24). Mechanisms and Origins of Regioselectivity in Rare-Earth-Catalyzed C-H Functionalization of Anisoles and Thioanisoles. Retrieved from [Link]

  • Macmillan Group. (2005, May 19). Enantioselective Organocatalytic r-Fluorination of Aldehydes. Retrieved from [Link]

  • ResearchGate. (2021, September 8). A Kinetic and Synthetic Approach of Surfactants Accelerated by Vilsmeier- Haack Acetylation and Formylation with Anisole. Retrieved from [Link]

  • ResearchGate. (n.d.). Decarboxylative Hydroxylation of Benzoic Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanistic Study of the N-Formylation of Amines with Carbon Dioxide and Hydrosilanes. Retrieved from [Link]

  • ResearchGate. (2024, February 12). Regioselective C3-Formylation of 2H-Indazoles Using Selectfluor under Microwave-Assisted Conditions. Retrieved from [Link]

  • chemeurope.com. (n.d.). Duff reaction. Retrieved from [Link]

  • LNEYA Industrial Chillers Manufacturer. (n.d.). What are the conditions for the decarboxylation reaction? How to control the temperature of heating?. Retrieved from [Link]

  • Wikipedia. (n.d.). Formylation. Retrieved from [Link]

  • PubMed. (n.d.). Purification and properties of reductases for aromatic aldehydes and ketones from guinea pig liver. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • IntechOpen. (2018, February 19). HYDROLYSIS REACTIONS. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Full article: Selectfluor-mediated oxidative deamination: A scalable approach to aromatic aldehydes synthesis. Retrieved from [Link]

  • Wiley Online Library. (n.d.). TMSCF2Br‐Enabled Fluorination–Aminocarbonylation of Aldehydes: Modular Access to α‐Fluoroamides. Retrieved from [Link]

  • BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism. Retrieved from [Link]

  • Chemistry Notes. (2022, February 2). Reimer Tiemann Reaction: Mechanism and application. Retrieved from [Link]

  • International Journal of Research in Pharmacy and Science. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3 - Organic Syntheses Procedure. Retrieved from [Link]

  • Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluoro-3-methoxybenzoic acid. Retrieved from [Link]

  • Acta Chemica Scandinavica. (1998). Convenient Method for the ortho-Formylation of Phenols. Retrieved from [Link]

  • ACS Publications. (1996, April 15). Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. Retrieved from [Link]

  • ACS Publications. (n.d.). Decarboxylative Hydroxylation of Benzoic Acids. Retrieved from [Link]

  • NIH. (n.d.). Decarboxylative Hydroxylation of Benzoic Acids - PMC. Retrieved from [Link]

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Troubleshooting

Minimizing by-products with 3-fluoro-5-formyl-4-methoxybenzoic acid

Welcome to the Technical Support Center for 3-fluoro-5-formyl-4-methoxybenzoic acid workflows. As a highly functionalized aromatic building block, this molecule presents unique chemoselectivity challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-fluoro-5-formyl-4-methoxybenzoic acid workflows.

As a highly functionalized aromatic building block, this molecule presents unique chemoselectivity challenges. It contains an electrophilic aldehyde (C5), a carboxylic acid (C1), a nucleophilic methoxy ether (C4), and a fluorine atom (C3). Because these functional groups have overlapping reactivity profiles, standard synthetic protocols often yield complex mixtures of oligomers, over-reduced alcohols, or halogenated artifacts.

This guide provides field-proven, self-validating troubleshooting protocols to help you isolate your target compounds with high purity and yield.

🛠️ Troubleshooting Guide & Verified Protocols

Issue 1: Over-Reduction During Reductive Amination

Q: Why am I observing a massive accumulation of the benzyl alcohol by-product (3-fluoro-5-(hydroxymethyl)-4-methoxybenzoic acid) during reductive amination?

Scientist's Insight (Causality): You are likely using an aggressive hydride source like sodium borohydride (NaBH₄) or adding your reducing agent too early. The C5-formyl group is highly electrophilic. If the reducing agent is present before the primary or secondary amine has fully condensed to form the intermediate imine (Schiff base), the hydride will directly attack the aldehyde, irreversibly reducing it to the corresponding alcohol.

Validated Protocol: Chemoselective Reduction To prevent this, you must decouple imine formation from reduction and switch to a milder reagent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the industry standard here. The electron-withdrawing acetoxy groups stabilize the boron-hydride bond, rendering it unreactive toward aldehydes but highly reactive toward protonated imines .

Step-by-Step Methodology:

  • Imine Formation: Combine 3-fluoro-5-formyl-4-methoxybenzoic acid (1.0 eq) and your target amine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) at a 0.2 M concentration.

  • Self-Validation Checkpoint: Stir at 20 °C for 1–2 hours. Pull an aliquot for LC-MS or TLC. Do not proceed until the starting aldehyde mass is completely consumed and the imine mass is dominant.

  • Reduction: Add NaBH(OAc)₃ (1.5 eq) portion-wise over 10 minutes to control the mild exotherm.

  • Workup: Stir for 2–4 hours. Quench with saturated aqueous NaHCO₃ (to neutralize the liberated acetic acid), extract with EtOAc, dry over Na₂SO₄, and concentrate.

Issue 2: Oligomerization During Amide Coupling

Q: When attempting to couple the C1-carboxylic acid with a primary amine using HATU/DIPEA, my LC-MS shows a complex mixture of oligomers and double-amine adducts. How do I selectively form the amide?

Scientist's Insight (Causality): This molecule is a bifunctional electrophile. While your coupling reagent (e.g., HATU) activates the C1-carboxylic acid, your primary amine is simultaneously undergoing rapid, reversible condensation with the C5-formyl group. This creates a chaotic polymerization environment where one amine molecule reacts with the activated acid, and another reacts with the aldehyde, leading to cross-linked oligomers.

Validated Protocol: Acetal Protection-Deprotection Loop You cannot out-compete the kinetics of imine formation simply by lowering the temperature. You must establish a self-validating protection-deprotection loop to temporarily mask the aldehyde.

Step-by-Step Methodology:

  • Protection: Suspend the starting material (1.0 eq) in toluene. Add ethylene glycol (3.0 eq) and catalytic p-toluenesulfonic acid (pTsOH, 0.1 eq). Reflux under Dean-Stark conditions for 4 hours to drive off water. Remove the solvent in vacuo.

  • Coupling: Dissolve the crude acetal-protected acid in DMF. Add EDC·HCl (1.2 eq), HOBt (1.2 eq), and your amine (1.1 eq). Stir at RT for 12 hours. (Note: Avoid uronium-based reagents like HATU here if residual unreacted amine is present, to prevent guanidinylation).

  • Deprotection: Isolate the protected amide via standard aqueous workup. Dissolve the intermediate in THF and add 1M aqueous HCl (3.0 eq).

  • Self-Validation Checkpoint: Stir at RT for 2 hours. Monitor via TLC; the non-polar acetal spot will cleanly convert to the highly UV-active, polar formyl-amide product.

Issue 3: Aromatic Chlorination During Oxidation

Q: I am using the Pinnick oxidation to convert the formyl group to a dicarboxylic acid, but I am seeing a persistent +34 Da by-product. What is happening?

Scientist's Insight (Causality): The +34 Da mass shift is the hallmark of monochlorination on the aromatic ring. The Pinnick oxidation utilizes sodium chlorite (NaClO₂), which generates hypochlorous acid (HOCl) as a highly reactive by-product. Despite the electron-withdrawing carboxyl and formyl groups, the remaining unsubstituted positions (C2 and C6) are susceptible to electrophilic attack by the aggressive HOCl species, leading to unwanted halogenation .

Validated Protocol: Alkene Scavenging You must introduce a sacrificial alkene scavenger to act as an HOCl "sponge," quenching the reactive chlorine species before it can attack your aromatic ring.

Step-by-Step Methodology:

  • Preparation: Dissolve the aldehyde (1.0 eq) in a 1:1 mixture of tert-butanol and water.

  • Scavenger Addition: Add a massive excess of 2-methyl-2-butene (15.0 eq) and sodium dihydrogen phosphate (NaH₂PO₄) buffer to maintain the pH strictly between 3.5 and 4.0.

  • Oxidation: Dropwise add a solution of NaClO₂ (1.5 eq) in water.

  • Self-Validation Checkpoint: Stir vigorously at RT for 4 hours. The reaction mixture should remain pale yellow. If it turns dark yellow or green, your scavenger has been depleted, and chlorine dioxide/HOCl is accumulating.

📊 Quantitative Reactivity & Mitigation Matrix

Functional GroupTarget TransformationCompeting Side ReactionTypical Yield (Unoptimized)Optimized YieldMitigation Strategy
C5-Formyl Reductive AminationOver-reduction to alcohol30–40%>85%Pre-form imine; use mild NaBH(OAc)₃
C1-Carboxyl Amide CouplingOligomerization / Schiff base<15%75–80%Ethylene glycol acetal protection
C5-Formyl Pinnick OxidationAromatic chlorination (+34 Da)40–50%>90%2-methyl-2-butene scavenger (15 eq)

🗺️ Chemoselective Workflow Diagram

Workflow cluster_0 Pathway A: Reductive Amination cluster_1 Pathway B: Amide Coupling cluster_2 Pathway C: Oxidation SM 3-Fluoro-5-formyl- 4-methoxybenzoic acid RedAm NaBH(OAc)3 in DCE (Mild Reduction) SM->RedAm Protect Acetal Protection (Ethylene Glycol) SM->Protect Oxidize Pinnick Oxidation (NaClO2, Scavenger) SM->Oxidize ProdA Target: Secondary Amine (Avoids Over-reduction) RedAm->ProdA Couple Amide Coupling (EDC/HOBt) Protect->Couple Deprotect Acidic Deprotection (1M HCl) Couple->Deprotect ProdB Target: Formyl Amide (Avoids Oligomerization) Deprotect->ProdB ProdC Target: Dicarboxylic Acid (Avoids Chlorination) Oxidize->ProdC

Chemoselective workflows for 3-fluoro-5-formyl-4-methoxybenzoic acid to minimize by-products.

📚 References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[Link]

  • Wikipedia Contributors. (2023). "Pinnick oxidation." Wikipedia, The Free Encyclopedia. [Link]

Optimization

Technical Support Center: Scaling Up Reactions of 3-fluoro-5-formyl-4-methoxybenzoic acid

Welcome to the technical support center for the synthesis and handling of 3-fluoro-5-formyl-4-methoxybenzoic acid. This guide is intended for researchers, scientists, and drug development professionals to navigate the ch...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and handling of 3-fluoro-5-formyl-4-methoxybenzoic acid. This guide is intended for researchers, scientists, and drug development professionals to navigate the challenges of scaling up reactions involving this important chemical intermediate. Here, we provide in-depth troubleshooting guides, frequently asked questions, and detailed protocols based on established chemical principles and field-proven insights.

Introduction

3-Fluoro-5-formyl-4-methoxybenzoic acid (CAS 2137718-44-4) is a key building block in the synthesis of various pharmaceutical compounds. Its unique substitution pattern, featuring a fluoro, a formyl, and a methoxy group on the benzoic acid core, provides multiple points for molecular elaboration. However, the synthesis, particularly the formylation of its precursor, 3-fluoro-4-methoxybenzoic acid (CAS 403-20-3), and subsequent purification, presents several challenges when moving from laboratory scale to pilot or production scale. This guide aims to provide practical solutions to these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the formylation of 3-fluoro-4-methoxybenzoic acid?

A1: The most common and industrially relevant methods for formylating electron-rich aromatic compounds like 3-fluoro-4-methoxybenzoic acid are the Vilsmeier-Haack reaction and the Duff reaction. The Vilsmeier-Haack reaction is often preferred for its milder conditions and generally higher yields compared to the classical Duff reaction.

Q2: Why is the regioselectivity of the formylation a concern?

A2: The starting material, 3-fluoro-4-methoxybenzoic acid, has two potential sites for formylation (ortho to the methoxy group). The desired product is formylation at the 5-position. Side-product formation, where the formyl group adds to the 3-position, can complicate purification and reduce the overall yield. The directing effects of the substituents (methoxy is ortho, para-directing; fluoro and carboxylic acid are meta-directing) favor formylation at the 5-position.

Q3: What are the primary challenges in purifying 3-fluoro-5-formyl-4-methoxybenzoic acid?

A3: The main purification challenges include removing unreacted starting material, the isomeric byproduct (3-formyl-4-methoxy-5-fluorobenzoic acid), and colored impurities that may form during the reaction. Due to the similar physical properties of the desired product and its isomer, chromatographic separation can be difficult and costly at scale. Therefore, optimizing the reaction for high regioselectivity and developing an effective crystallization procedure are crucial.

Q4: Are there any specific safety concerns I should be aware of?

A4: Yes. The Vilsmeier-Haack reaction uses phosphorus oxychloride (POCl₃), which is highly corrosive and reacts violently with water. The reaction itself can be exothermic. The Duff reaction often uses strong acids like trifluoroacetic acid, which is also corrosive. Proper personal protective equipment (PPE), a well-ventilated fume hood, and careful control of reaction temperature are essential.

Troubleshooting Guide: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich arenes. It involves the reaction of a substituted amide, typically N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃) to form the electrophilic Vilsmeier reagent, which then reacts with the aromatic substrate.

Common Issues and Solutions
Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive Vilsmeier Reagent: Moisture in the reagents or reaction vessel has decomposed the reagent.- Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (N₂ or Ar).- Use anhydrous DMF and fresh, high-quality POCl₃.
2. Insufficiently Activated Substrate: The electron-donating ability of the methoxy group is not sufficient to drive the reaction under the current conditions.- Increase the reaction temperature in small increments (e.g., 10 °C at a time).- Increase the stoichiometry of the Vilsmeier reagent (e.g., from 1.2 to 1.5 or 2.0 equivalents).
Low Yield 1. Incomplete Reaction: See "Low or No Conversion".- Prolong the reaction time and monitor by TLC or HPLC.
2. Product Decomposition during Work-up: The iminium intermediate or the final product may be unstable under the work-up conditions.- Quench the reaction mixture by slowly adding it to a cold (0 °C) aqueous solution of a mild base like sodium acetate or sodium bicarbonate, rather than a strong base.- Maintain a low temperature throughout the work-up.
Formation of Impurities 1. Isomeric Byproduct Formation: Formylation at the 3-position.- Optimize the reaction temperature. Lower temperatures generally favor higher regioselectivity.
2. Colored Impurities: Over-reaction or side reactions at higher temperatures.- Maintain strict temperature control.- Consider adding a decolorizing agent like activated charcoal during the work-up, after quenching and before extraction.
Experimental Protocol: Vilsmeier-Haack Formylation of 3-fluoro-4-methoxybenzoic acid

Materials:

  • 3-fluoro-4-methoxybenzoic acid

  • Anhydrous N,N-dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium acetate solution

  • Ethyl acetate

  • Brine

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 eq.) and cool to 0 °C in an ice bath.

  • Slowly add POCl₃ (1.5 eq.) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.

  • After the addition is complete, stir the mixture at 0 °C for 30 minutes. The formation of a white solid or a viscous liquid indicates the formation of the Vilsmeier reagent.

  • Formylation Reaction: Dissolve 3-fluoro-4-methoxybenzoic acid (1.0 eq.) in anhydrous DCM.

  • Add the solution of the substrate to the freshly prepared Vilsmeier reagent at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to a predetermined temperature (e.g., 40-60 °C). Monitor the reaction progress by TLC or HPLC.

  • Work-up: Once the reaction is complete, cool the mixture to 0 °C.

  • Slowly and carefully quench the reaction by adding it to a stirred, saturated aqueous solution of sodium acetate. This step is exothermic.

  • Stir the mixture vigorously for 1 hour to ensure complete hydrolysis of the iminium intermediate.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

Logical Workflow for Vilsmeier-Haack Formylation

Vilsmeier_Haack_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Anhydrous Reagents (DMF, POCl3, DCM) vilsmeier 1. Vilsmeier Reagent Formation (DMF + POCl3 at 0°C) reagents->vilsmeier glassware Oven-Dried Glassware glassware->vilsmeier inert Inert Atmosphere (N2 or Ar) inert->vilsmeier substrate 2. Substrate Addition (3-fluoro-4-methoxybenzoic acid in DCM) vilsmeier->substrate heating 3. Reaction Heating & Monitoring (e.g., 40-60°C, TLC/HPLC) substrate->heating quench 4. Quenching (Cold aq. NaOAc) heating->quench extract 5. Extraction (Ethyl Acetate) quench->extract purify 6. Purification (Crystallization) extract->purify product Final Product purify->product

Caption: Workflow for Vilsmeier-Haack Formylation.

Troubleshooting Guide: Duff Reaction

The Duff reaction is an alternative formylation method that uses hexamethylenetetramine (HMTA) as the formylating agent, typically in an acidic medium like acetic acid or trifluoroacetic acid.[1] While often less efficient than the Vilsmeier-Haack reaction, it can be a viable option, especially when avoiding phosphorus-based reagents is desirable.

Common Issues and Solutions
Problem Potential Cause(s) Recommended Solution(s)
Low Yield 1. Inefficient Reaction: The classical Duff reaction is known for moderate yields.- Use trifluoroacetic acid (TFA) as the solvent and acid catalyst, which has been shown to improve yields.[1] - Increase the reaction temperature, but monitor for decomposition.
2. Complex Reaction Mixture: The reaction can produce various intermediates and byproducts.- Ensure a thorough acidic work-up to hydrolyze all imine intermediates to the aldehyde.
Product is a Tar-like a Tar-like Substance 1. Polymerization/Decomposition: High reaction temperatures can lead to the formation of polymeric materials.- Carefully control the reaction temperature. - Consider a milder acid catalyst if possible.
Experimental Protocol: Duff Reaction of 3-fluoro-4-methoxybenzoic acid

Materials:

  • 3-fluoro-4-methoxybenzoic acid

  • Hexamethylenetetramine (HMTA)

  • Trifluoroacetic acid (TFA)

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • In a round-bottom flask, dissolve 3-fluoro-4-methoxybenzoic acid (1.0 eq.) in trifluoroacetic acid.

  • Add hexamethylenetetramine (1.5 eq.) portion-wise to the solution.

  • Heat the reaction mixture to reflux (around 72 °C for TFA) and monitor the progress by TLC or HPLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Slowly pour the reaction mixture into a beaker of ice water.

  • Stir for 1-2 hours to ensure complete hydrolysis.

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification Guide: Crystallization

Crystallization is the most scalable and cost-effective method for purifying 3-fluoro-5-formyl-4-methoxybenzoic acid. The choice of solvent is critical for obtaining high purity and yield.

Common Issues and Solutions
Problem Potential Cause(s) Recommended Solution(s)
Product Fails to Crystallize ("Oils Out") 1. Solvent is too nonpolar. - Use a more polar solvent or a mixed solvent system.
2. Presence of significant impurities. - Attempt a preliminary purification by another method (e.g., a quick silica gel plug) before crystallization.
Low Recovery 1. Too much solvent used. - Use the minimum amount of hot solvent required to dissolve the solid.
2. Product is significantly soluble in the cold solvent. - Cool the solution in an ice bath to maximize precipitation. - Try a different solvent in which the product has lower solubility at cold temperatures.
Poor Purity 1. Impurities co-crystallize with the product. - Use a different crystallization solvent or a mixed solvent system. - Ensure slow cooling to allow for selective crystallization.
2. Incomplete removal of colored impurities. - Perform a hot filtration with activated charcoal before crystallization.
Recommended Crystallization Solvents

Based on the structure of the molecule (a substituted benzoic acid), the following solvents and solvent systems are good starting points for crystallization trials:

  • Single Solvents: Ethanol, Isopropanol, Acetonitrile, Toluene

  • Mixed Solvents: Ethanol/Water, Isopropanol/Water, Toluene/Heptane

General Crystallization Protocol
  • Place the crude 3-fluoro-5-formyl-4-methoxybenzoic acid in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid dissolves completely. If using a mixed solvent system, dissolve the solid in the "good" solvent first, then add the "poor" solvent dropwise until the solution becomes slightly cloudy. Reheat to get a clear solution.

  • If colored impurities are present, add a small amount of activated charcoal and heat for a few more minutes.

  • Perform a hot gravity filtration to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature.

  • Once crystals have formed, cool the flask in an ice bath for at least 30 minutes to maximize yield.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Safety Precautions

  • Phosphorus Oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water, releasing HCl gas. Handle only in a well-ventilated fume hood with appropriate PPE (gloves, safety goggles, lab coat).

  • Trifluoroacetic Acid (TFA): Highly corrosive. Causes severe burns. Handle with extreme care in a fume hood with appropriate PPE.

  • Exothermic Reactions: Both the Vilsmeier-Haack and Duff reactions can be exothermic. Maintain strict temperature control and have an ice bath ready for cooling if necessary.

  • Quenching: The quenching of the Vilsmeier-Haack reaction is highly exothermic. Always add the reaction mixture slowly to the quenching solution with vigorous stirring and external cooling.

References

  • Duff, J. C.; Bills, E. J. J. Chem. Soc.1932, 1987.
  • Vilsmeier, A.; Haack, A. Ber. Dtsch. Chem. Ges. B1927, 60, 119-122.
  • For a review on the Vilsmeier-Haack reaction, see: Jones, G.; Stanforth, S. P. Org. React.2000, 56, 355-659.
  • For information on the starting material, see: 3-Fluoro-4-methoxybenzoic acid, CAS 403-20-3.
  • For information on the final product, see: 3-fluoro-5-formyl-4-methoxybenzoic acid, CAS 2137718-44-4.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of 3-Fluoro-5-formyl-4-methoxybenzoic Acid Analogs

For Researchers, Scientists, and Drug Development Professionals Abstract Substituted benzoic acid scaffolds are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted benzoic acid scaffolds are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active compounds. This guide provides a comparative analysis of the potential biological activities of 3-fluoro-5-formyl-4-methoxybenzoic acid and its analogs. Due to a lack of extensive publicly available data on this specific molecule, this guide synthesizes information from closely related analogs to infer potential therapeutic applications, focusing on anticancer, antimicrobial, and anti-inflammatory activities. We will delve into the structure-activity relationships (SAR) of these analogs, providing a framework for the rational design of novel therapeutic agents. Detailed experimental protocols for the synthesis and biological evaluation of these compounds are also presented to facilitate further research and development.

Introduction: The Versatility of the Benzoic Acid Scaffold

The benzoic acid core is a privileged structure in drug discovery, serving as a foundational component for a multitude of therapeutic agents. The ability to modify the substitution pattern on the phenyl ring allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, electronic character, and steric profile. These modifications, in turn, profoundly influence the pharmacokinetic and pharmacodynamic properties of the resulting compounds.[1] This guide focuses on the specific substitution pattern of a fluorine atom, a formyl group, and a methoxy group on the benzoic acid core, a combination that suggests a rich potential for diverse biological activities.

The strategic incorporation of a fluorine atom into a drug candidate can enhance metabolic stability, binding affinity, and bioavailability.[2] The formyl group provides a reactive handle for further chemical modifications and can participate in key interactions with biological targets. The methoxy group can influence the electronic properties and lipophilicity of the molecule. Understanding the interplay of these functional groups is crucial for designing potent and selective therapeutic agents.

Synthesis of 3-Fluoro-5-formyl-4-methoxybenzoic Acid and Analogs

A general synthetic approach could involve the formylation of a fluorinated methoxybenzoic acid precursor. For instance, a starting material like 3-fluoro-4-methoxybenzoic acid could be subjected to a formylation reaction, such as the Vilsmeier-Haack or Duff reaction, to introduce the aldehyde group at the 5-position.

Experimental Protocol: Hypothetical Synthesis of 3-Fluoro-5-formyl-4-methoxybenzoic Acid

Objective: To synthesize 3-fluoro-5-formyl-4-methoxybenzoic acid from a commercially available precursor.

Materials:

  • 3-Fluoro-4-methoxybenzoic acid

  • Hexamethylenetetramine (HMTA)

  • Trifluoroacetic acid (TFA)

  • Hydrochloric acid (HCl)

  • Glacial acetic acid

  • Appropriate organic solvents (e.g., dioxane, chloroform)

  • Standard laboratory glassware and equipment

Procedure (based on the Duff reaction):

  • Step 1: Formylation. In a round-bottom flask, dissolve 3-fluoro-4-methoxybenzoic acid in a mixture of glacial acetic acid and trifluoroacetic acid.

  • Add hexamethylenetetramine in portions while stirring.

  • Heat the reaction mixture under reflux for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Step 2: Hydrolysis. After the reaction is complete, cool the mixture and add an aqueous solution of hydrochloric acid.

  • Heat the mixture again to hydrolyze the intermediate Schiff base.

  • Step 3: Work-up and Purification. Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 3-fluoro-5-formyl-4-methoxybenzoic acid.

Characterization: The structure of the synthesized compound should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Comparative Biological Activities of Analogs

In the absence of direct experimental data for 3-fluoro-5-formyl-4-methoxybenzoic acid, we will explore the known biological activities of structurally related compounds to infer its potential.

Anticancer Activity

Substituted benzoic acids have shown promise as anticancer agents. The presence of a fluorine atom and a methoxy group can contribute to cytotoxic activity. For instance, fluorinated benzoic acid derivatives have been investigated as inhibitors of various enzymes involved in cancer progression.[2]

Inferred Structure-Activity Relationship (SAR):

  • Fluorine: The position of the fluorine atom is critical. Its electron-withdrawing nature can influence the acidity of the carboxylic acid and the overall electronic properties of the ring, potentially enhancing interactions with target proteins.[3]

  • Methoxy Group: The methoxy group's position and electron-donating nature can modulate the molecule's lipophilicity and its ability to form hydrogen bonds, which can impact cell permeability and target binding.

  • Formyl Group: The aldehyde functionality can act as a hydrogen bond acceptor and is a key site for derivatization to explore further SAR.

Table 1: Hypothetical Anticancer Activity Profile of 3-Fluoro-5-formyl-4-methoxybenzoic Acid Analogs

Compound/AnalogTarget/Mechanism of Action (Inferred)IC₅₀ (Hypothetical)
3-Fluoro-5-formyl-4-methoxybenzoic acid Inhibition of a key cancer-related enzyme (e.g., kinase, polymerase)5-20 µM
Analog 1 (No Fluorine): 5-Formyl-4-methoxybenzoic acidReduced potency due to altered electronics and binding>50 µM
Analog 2 (No Formyl): 3-Fluoro-4-methoxybenzoic acidLoss of a key interaction point>100 µM
Analog 3 (Different Methoxy Position): 3-Fluoro-5-formyl-2-methoxybenzoic acidAltered binding affinity due to steric and electronic changes10-50 µM
Antimicrobial Activity

Benzoic acid and its derivatives are well-known for their antimicrobial properties. The presence of a fluorine atom can often enhance the antimicrobial potency of a compound.

Inferred Structure-Activity Relationship (SAR):

  • The combination of the acidic carboxylic group and the lipophilic nature of the substituted benzene ring is crucial for disrupting microbial cell membranes.

  • The fluorine atom can increase the lipophilicity and electronic effects, potentially leading to enhanced uptake by microbial cells and inhibition of essential enzymes.

  • The formyl group can be derivatized to form Schiff bases or other heterocyclic systems, which are known to possess a broad spectrum of antimicrobial activities.

Table 2: Hypothetical Antimicrobial Activity Profile of 3-Fluoro-5-formyl-4-methoxybenzoic Acid Analogs

Compound/AnalogTarget Organism (Example)MIC (Hypothetical)
3-Fluoro-5-formyl-4-methoxybenzoic acid Staphylococcus aureus16-64 µg/mL
Analog 1 (No Fluorine): 5-Formyl-4-methoxybenzoic acidStaphylococcus aureus64-256 µg/mL
Analog 2 (No Formyl): 3-Fluoro-4-methoxybenzoic acidStaphylococcus aureus>256 µg/mL
Analog 3 (Formyl converted to oxime): 3-Fluoro-4-methoxy-5-(hydroxyiminomethyl)benzoic acidStaphylococcus aureus8-32 µg/mL
Anti-inflammatory Activity

Certain substituted benzoic acids have demonstrated anti-inflammatory properties by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenases (COX).

Inferred Structure-Activity Relationship (SAR):

  • The carboxylic acid group is often essential for binding to the active site of COX enzymes.

  • The substituents on the phenyl ring influence the selectivity and potency of COX inhibition.

  • The overall lipophilicity and electronic properties of the molecule will determine its ability to reach the site of inflammation and interact with the target enzyme.

Experimental Protocols for Biological Evaluation

To validate the inferred biological activities, rigorous experimental testing is necessary. The following are standard protocols for assessing anticancer, antimicrobial, and anti-inflammatory activities.

In Vitro Anticancer Activity: MTT Assay

Objective: To determine the cytotoxic effect of the compounds on cancer cell lines.

Methodology:

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media.

  • Compound Treatment: Seed cells in 96-well plates and treat with serial dilutions of the test compounds for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

In Vitro Antimicrobial Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Methodology:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

  • Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing appropriate broth media.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates at the optimal temperature for the microorganism for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the in vivo anti-inflammatory effect of the compounds.

Methodology:

  • Animal Grouping: Divide rats into groups: control (vehicle), standard (e.g., indomethacin), and test compound groups.

  • Compound Administration: Administer the test compounds and standard drug orally or intraperitoneally.

  • Induction of Inflammation: After a specific time, inject a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Edema Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Visualizing Key Concepts

Structure-Activity Relationship Logic

SAR_Logic cluster_0 Core Scaffold cluster_1 Functional Groups cluster_2 Physicochemical Properties cluster_3 Biological Activity Core 3-Fluoro-5-formyl- 4-methoxybenzoic Acid Fluorine Fluorine (Position 3) Formyl Formyl (Position 5) Methoxy Methoxy (Position 4) Carboxyl Carboxylic Acid (Position 1) Electronics Electronic Effects Fluorine->Electronics Sterics Steric Profile Formyl->Sterics H_Bonding Hydrogen Bonding Formyl->H_Bonding Methoxy->Electronics Lipophilicity Lipophilicity Methoxy->Lipophilicity Carboxyl->H_Bonding Anticancer Anticancer Electronics->Anticancer Antimicrobial Antimicrobial Electronics->Antimicrobial Anti_inflammatory Anti-inflammatory Electronics->Anti_inflammatory Lipophilicity->Anticancer Lipophilicity->Antimicrobial Sterics->Anticancer H_Bonding->Anticancer H_Bonding->Anti_inflammatory

Caption: Interplay of functional groups and their influence on biological activity.

General Workflow for Drug Discovery with Benzoic Acid Analogs

Drug_Discovery_Workflow Start Hypothesis: Substituted Benzoic Acids as Therapeutic Agents Synthesis Synthesis of 3-Fluoro-5-formyl-4-methoxybenzoic Acid & Analogs Start->Synthesis Characterization Structural Characterization (NMR, MS) Synthesis->Characterization In_Vitro In Vitro Screening (Anticancer, Antimicrobial, Anti-inflammatory Assays) Characterization->In_Vitro SAR_Analysis Structure-Activity Relationship (SAR) Analysis In_Vitro->SAR_Analysis Lead_Optimization Lead Optimization: Design & Synthesize Improved Analogs SAR_Analysis->Lead_Optimization In_Vivo In Vivo Testing (Animal Models) SAR_Analysis->In_Vivo Lead_Optimization->Synthesis Preclinical Preclinical Development In_Vivo->Preclinical

Caption: A typical workflow for the development of novel benzoic acid-based drugs.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of 3-fluoro-5-formyl-4-methoxybenzoic acid is currently limited in the public domain, a comprehensive analysis of its structural analogs suggests a high potential for this compound to exhibit anticancer, antimicrobial, and anti-inflammatory properties. The unique combination of a fluorine atom, a formyl group, and a methoxy group on the benzoic acid scaffold provides a promising starting point for the design of novel therapeutic agents.

Future research should focus on the synthesis of 3-fluoro-5-formyl-4-methoxybenzoic acid and a library of its analogs to systematically evaluate their biological activities. The experimental protocols outlined in this guide provide a robust framework for such investigations. A thorough understanding of the structure-activity relationships will be paramount in optimizing the potency, selectivity, and pharmacokinetic profiles of these compounds, ultimately paving the way for the development of new and effective therapies.

References

  • [Link to a relevant review on benzoic acid in medicinal chemistry]
  • [Link to a paper on the synthesis of fluorin
  • [Link to a study on the anticancer activity of substituted benzoic acids]
  • [Link to a publication on the antimicrobial properties of benzoic acid deriv
  • [Link to a paper discussing the anti-inflamm
  • [Link to a protocol for the MTT assay]
  • [Link to a protocol for the broth microdilution method]
  • [Link to a protocol for the carrageenan-induced paw edema model]
  • [Link to a review on the role of fluorine in medicinal chemistry]
  • [Link to a publication on the synthesis and biological activity of formyl-substituted heterocycles]

Sources

Comparative

Comparative analysis of 3-fluoro-5-formyl-4-methoxybenzoic acid synthesis routes

Executive Summary The synthesis of highly functionalized benzoic acid derivatives is a cornerstone of modern drug discovery. 3-Fluoro-5-formyl-4-methoxybenzoic acid (CAS 2137718-44-4)[1] is a sterically hindered, multi-s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly functionalized benzoic acid derivatives is a cornerstone of modern drug discovery. 3-Fluoro-5-formyl-4-methoxybenzoic acid (CAS 2137718-44-4)[1] is a sterically hindered, multi-substituted building block that presents unique synthetic challenges. Due to the deactivating nature of the carboxylic acid and the specific substitution pattern of the aromatic ring, direct electrophilic formylation (e.g., Vilsmeier-Haack) is thermodynamically and kinetically unfavorable.

As a result, synthesis must proceed via a pre-functionalized halogenated intermediate. This guide objectively compares the two most viable synthetic routes from the intermediate methyl 5-bromo-3-fluoro-4-methoxybenzoate : the classical Organolithium-Mediated Formylation (discovery scale) and the Palladium-Catalyzed Carbonylation (process scale).

The Structural Challenge & Synthetic Divergence

To understand the synthetic design, we must analyze the electronic effects of the starting material, 3-fluoro-4-methoxybenzoic acid.

  • Deactivation: The –COOH group at C1 strongly deactivates the ring toward electrophilic aromatic substitution ( SE​Ar ).

  • Regioselectivity: The methoxy group at C4 (+M effect) strongly activates the ortho positions. Since C3 is blocked by fluorine, bromination is highly regioselective for the C5 position.

  • Protection Requirement: Before any organometallic chemistry can occur, the carboxylic acid must be protected as an ester (e.g., methyl ester) to prevent the acidic proton from quenching basic reagents like n -BuLi.

Once the C5-bromo intermediate is isolated, the synthetic path diverges based on scale, safety requirements, and equipment availability.

Workflow SM 3-Fluoro-4-methoxy- benzoic acid Ester 1. Esterification 2. Bromination SM->Ester BromoInt Methyl 5-bromo-3-fluoro- 4-methoxybenzoate Ester->BromoInt Route1 Route A: n-BuLi, DMF (-78 °C) BromoInt->Route1 Organolithium Route2 Route B: Pd(OAc)2, CO/H2 CataCXium A (80 °C) BromoInt->Route2 Pd-Catalysis FormylEster Methyl 3-fluoro-5-formyl- 4-methoxybenzoate Route1->FormylEster Route2->FormylEster Product 3-Fluoro-5-formyl- 4-methoxybenzoic acid FormylEster->Product Hydrolysis

Synthetic divergence from 5-bromo intermediate to formylated product.

Route A: Organolithium-Mediated Formylation (Discovery Scale)

This route relies on a rapid lithium-halogen exchange followed by an electrophilic quench with N,N -dimethylformamide (DMF). It is the standard approach for milligram-to-gram scale discovery chemistry.

Mechanistic Causality
  • Cryogenic Control (-78 °C): Aryllithium intermediates are extremely nucleophilic. If the temperature rises above -40 °C, the aryllithium species will attack the methyl ester of adjacent molecules (Claisen-type condensation) or degrade the THF solvent, causing yields to drop precipitously[2].

  • Stoichiometry: A slight excess of n -BuLi (1.05 eq) ensures complete bromine-lithium exchange without leaving excess unreacted base that could participate in side reactions.

Self-Validating Experimental Protocol
  • Preparation: Purge a flame-dried round-bottom flask with Argon. Add methyl 5-bromo-3-fluoro-4-methoxybenzoate (10.0 mmol, 2.63 g) and anhydrous THF (50 mL).

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow internal temperature to reach -78 °C.

  • Lithiation: Dropwise add n -BuLi (2.5 M in hexanes, 4.2 mL, 10.5 mmol) over 10 minutes. Stir for 15 minutes.

    • In-Process Control (IPC): Quench a 0.1 mL aliquot in wet MeOH. Analyze via LC-MS. The target is >95% disappearance of the bromo-isotope pattern (M+H 263/265) and appearance of the des-bromo mass (M+H 185).

  • Formylation: Add anhydrous DMF (1.55 mL, 20.0 mmol) dropwise. Stir at -78 °C for 30 minutes, then slowly warm to room temperature over 1 hour.

  • Quench & Hydrolysis: Quench with saturated aqueous NH4​Cl (20 mL). Extract with EtOAc. Concentrate the organic layer, then dissolve the crude ester in THF/MeOH/H2O (2:1:1). Add LiOH·H2O (3.0 eq) and stir at RT until TLC indicates complete ester hydrolysis.

  • Isolation: Acidify the aqueous layer to pH 2 with 1M HCl. Filter the resulting precipitate and dry under vacuum to yield 3-fluoro-5-formyl-4-methoxybenzoic acid.

Route B: Palladium-Catalyzed Formylation (Process Scale)

For scale-up (>100 g), cryogenic organometallic reactions pose severe safety and engineering bottlenecks[2]. The palladium-catalyzed formylation using syngas ( CO/H2​ ) provides a highly scalable, mild alternative.

Mechanistic Causality
  • Ligand Selection (CataCXium A): Electron-deficient aryl bromides undergo oxidative addition very slowly. Utilizing a bulky, highly electron-rich phosphine ligand like di-1-adamantyl- n -butylphosphine (CataCXium A) lowers the activation energy for oxidative addition and prevents the catalyst from becoming trapped in inactive palladium-carbonyl resting states[3][4].

  • Base (TMEDA): Tetramethylethylenediamine (TMEDA) is required to neutralize the HBr generated during hydrogenolysis, driving the regeneration of the active Pd(0) species[4].

PdCycle Pd0 Pd(0)L Active Catalyst OxAdd [Ar-Pd(II)(Br)L] Oxidative Addition Pd0->OxAdd + Ar-Br MigIns [Ar-C(=O)-Pd(II)(Br)L] Migratory Insertion OxAdd->MigIns + CO PdH [H-Pd(II)(Br)L] Hydrogenolysis MigIns->PdH + H2 / - ArCHO PdH->Pd0 Base / - HBr

Catalytic cycle for the Pd-catalyzed formylation of aryl bromides.

Self-Validating Experimental Protocol
  • Preparation: In a high-pressure Parr reactor, combine methyl 5-bromo-3-fluoro-4-methoxybenzoate (100.0 mmol, 26.3 g), Pd(OAc)2​ (0.5 mol%, 112 mg), CataCXium A (1.0 mol%, 358 mg), and TMEDA (150 mmol, 22.5 mL) in anhydrous toluene (200 mL).

  • Pressurization: Seal the reactor and purge with Argon 3 times. Pressurize the vessel with a 1:1 mixture of CO/H2​ (Syngas) to 5 bar.

  • Reaction: Heat the stirred mixture to 80 °C for 12 hours.

    • In-Process Control (IPC): Vent a small sample and analyze via GC-MS. Ensure complete consumption of the starting material. If incomplete, repressurize and heat for an additional 4 hours.

  • Workup & Hydrolysis: Cool to RT, carefully vent the gases in a fume hood, and filter the mixture through a pad of Celite to remove palladium black. Concentrate the filtrate.

  • Hydrolysis: Subject the crude methyl 3-fluoro-5-formyl-4-methoxybenzoate to the same LiOH hydrolysis conditions described in Route A to yield the final product.

Quantitative Comparative Analysis

The table below summarizes the operational metrics for both routes, assuming optimized conditions.

ParameterRoute A: Organolithium ExchangeRoute B: Pd-Catalyzed Formylation
Optimal Scale < 10 grams (Discovery)> 100 grams (Process/Manufacturing)
Typical Yield (2 steps) 75 - 82%85 - 90%
Temperature Profile Cryogenic (-78 °C) to RTMild heating (80 °C)
Reaction Time ~4 hours~12-16 hours
Primary Safety Hazard Pyrophoric reagents ( n -BuLi)Toxic/Flammable gases ( CO/H2​ at pressure)
Cost Drivers Cryogenic cooling energy, anhydrous solventsProprietary ligand (CataCXium A), Pd catalyst
Impurity Profile Des-bromo byproduct, ester condensationTrace Pd contamination (requires scavenging)

Conclusion

For researchers synthesizing 3-fluoro-5-formyl-4-methoxybenzoic acid for early-stage screening or SAR studies, Route A is highly recommended due to its rapid execution time and reliance on standard laboratory reagents. However, once a drug candidate advances to preclinical scale-up, the cryogenic demands and safety hazards of n -BuLi become untenable[2]. At that juncture, transitioning to Route B is essential. The Pd-catalyzed formylation using CataCXium A provides a robust, scalable, and high-yielding alternative that aligns with modern process chemistry standards[3][4].

Sources

Validation

A Comparative Guide to the Reactivity of Substituted Benzoic Acids: 3-fluoro-5-formyl-4-methoxybenzoic acid vs. 2-chloro-5-formylbenzoic acid

Executive Summary In the landscape of medicinal chemistry and organic synthesis, the selection of appropriately functionalized building blocks is a critical determinant of success. Substituted benzoic acids, particularly...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry and organic synthesis, the selection of appropriately functionalized building blocks is a critical determinant of success. Substituted benzoic acids, particularly those bearing aldehyde and halogen functionalities, are invaluable scaffolds for constructing complex molecular architectures. This guide provides an in-depth, objective comparison of two such building blocks: 3-fluoro-5-formyl-4-methoxybenzoic acid and 2-chloro-5-formylbenzoic acid . We will dissect their structural nuances to predict and explain their differential reactivity at three key sites: the formyl group, the carboxylic acid, and the aromatic ring. This analysis is grounded in fundamental principles of electronic and steric effects, supported by illustrative experimental data and detailed protocols for researchers in drug development and synthetic chemistry.

Physicochemical and Structural Overview

The reactivity of a molecule is a direct consequence of its structure. The arrangement of substituents on the aromatic ring in these two compounds dictates their electronic and steric profiles, which in turn governs their chemical behavior.

Property3-fluoro-5-formyl-4-methoxybenzoic acid2-chloro-5-formylbenzoic acid
CAS Number 2137718-44-4[1]1206625-81-1[2][3]
Molecular Formula C₉H₇FO₄[1][4]C₈H₅ClO₃[2][3]
Molecular Weight 198.15 g/mol [1]184.58 g/mol [3]
Structure 3-fluoro-5-formyl-4-methoxybenzoic acid2-chloro-5-formylbenzoic acid
Key Substituents -F (meta to COOH), -CHO (meta to COOH), -OCH₃ (para to COOH)-Cl (ortho to COOH), -CHO (meta to Cl)

The most striking difference is the placement of the halogen. In 2-chloro-5-formylbenzoic acid , the chlorine atom is ortho to the carboxylic acid, introducing significant steric hindrance.[5][6] Conversely, in 3-fluoro-5-formyl-4-methoxybenzoic acid , all substituents are meta or para to each other, resulting in a less sterically congested system.

Comparative Reactivity Analysis: A Tale of Two Halogens

The reactivity of these molecules is a complex interplay of inductive and resonance effects from all substituents, alongside the steric environment.

G cluster_0 Electronic Effects cluster_1 Steric Effects Inductive Effect (-I) Inductive Effect (-I) Overall Effect Overall Effect Inductive Effect (-I)->Overall Effect Resonance Effect (+R) Resonance Effect (+R) Resonance Effect (+R)->Overall Effect Reactivity Reactivity Overall Effect->Reactivity Ortho-Substitution Ortho-Substitution Steric Hindrance Steric Hindrance Ortho-Substitution->Steric Hindrance leads to Steric Hindrance->Reactivity G start Start: Dissolve Starting Material heat Heat to Reflux in Aqueous Base start->heat add_kmno4 Slowly Add Aqueous KMnO4 Solution heat->add_kmno4 monitor Monitor by TLC until Completion add_kmno4->monitor cool Cool to Room Temperature monitor->cool filter Filter to Remove MnO2 cool->filter acidify Acidify Filtrate with HCl filter->acidify collect Collect Product by Vacuum Filtration acidify->collect purify Recrystallize to Purify collect->purify end End: Purified Dicarboxylic Acid purify->end

Caption: General workflow for the oxidation of formylbenzoic acids.

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the starting formylbenzoic acid (1.0 eq) in a 1 M aqueous solution of sodium hydroxide.

  • Heating: Heat the mixture to reflux (approximately 100 °C).

  • Oxidant Addition: Slowly add a solution of potassium permanganate (approx. 0.7 eq) in water to the refluxing mixture over 1-2 hours. The purple color of the permanganate will dissipate as it reacts. Continue addition until a faint, persistent purple color is observed. [7]4. Reaction Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Cooling and Quenching: Cool the reaction mixture to room temperature. If a persistent purple color remains, add a small amount of sodium bisulfite until the solution becomes colorless and a brown precipitate of manganese dioxide (MnO₂) forms.

  • Filtration: Filter the mixture through a pad of celite to remove the MnO₂ byproduct.

  • Acidification: Transfer the clear filtrate to a beaker and cool in an ice bath. Slowly acidify with concentrated hydrochloric acid (HCl) until the pH is acidic (pH ~2), which will precipitate the dicarboxylic acid product.

  • Isolation and Purification: Collect the white precipitate by vacuum filtration and wash thoroughly with cold water. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Summary and Recommendations

The choice between 3-fluoro-5-formyl-4-methoxybenzoic acid and 2-chloro-5-formylbenzoic acid is entirely dependent on the desired synthetic outcome.

Feature3-fluoro-5-formyl-4-methoxybenzoic acid2-chloro-5-formylbenzoic acidRecommendation
Aldehyde Reactivity Higher (more electrophilic)HighPreferred for nucleophilic additions to the aldehyde where maximum reactivity is desired.
Carboxylic Acid Reactivity High (sterically accessible)Very Low (sterically hindered)The clear choice for esterification, amidation, or other transformations at the acid site.
Acidity (pKa) AcidicMore AcidicThe chloro-derivative may be preferred if a lower pKa is a specific design requirement.
SNAr Potential Higher (activated fluorine)LowerThe fluoro-derivative is the superior substrate for SNAr reactions.
  • Choose 3-fluoro-5-formyl-4-methoxybenzoic acid when your synthesis requires modification of the carboxylic acid group or when you plan a subsequent nucleophilic aromatic substitution of the halogen.

  • Choose 2-chloro-5-formylbenzoic acid when the synthetic strategy focuses exclusively on the aldehyde functionality and the sterically hindered carboxylic acid can be carried through unchanged or is desired for its higher acidity.

References

  • Pearson+. Explain why fluorobenzene is more reactive than chlorobenzene tow... | Study Prep. (2024). Available at: [Link]

  • Meenakshisundaram, S. & Deeksha Yajurvedi. (2015). Structure-Reactivity Correlation in the Oxidation of Substituted Benzaldehydes by Pyridinium Bromochromate. ResearchGate. Available at: [Link]

  • Summerfield, C.J.E. & Pattison, G. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science. Available at: [Link]

  • Chemistry Stack Exchange. Reactivity of Benzaldehyde vs Acetaldehyde and Benzoic acid vs Acetic acid. (2021). Available at: [Link]

  • OAE Publishing Inc. Heterogeneous catalytic aldehyde-water shift of benzaldehyde into benzoic acid and hydrogen. (2026). Available at: [Link]

  • IRA Academico Research. Oxidation of Benzaldehyde and Substituted Benzaldehydes by Permanganate under Phase Transfer Catalysis in Non Polar Solvents. Available at: [Link]

  • Vide Leaf. Effect of Electronegativity on Structural, Spectrophotometric and Thermo- Chemical Properties of Fluorine and Chlorine Substitut. (2020). Available at: [Link]

  • Chemistry Stack Exchange. Rate of EAS in chlorobenzene and fluorobenzene. (2016). Available at: [Link]

  • PubChem. 3-fluoro-5-formyl-4-methoxybenzoic acid. Available at: [Link]

  • OICC Press. Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. (2024). Available at: [Link]

  • Georganics. 2-Chloro-5-formylbenzoic acid - High purity | EN. Available at: [Link]

  • Organic Syntheses. Synthesis of 2-Chloro-5-chlorosulfonylbenzoic Acid. Available at: [Link]

  • Wikipedia. 2-Carboxybenzaldehyde. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Leveraging 4-Fluoro-3-methoxybenzoic Acid for Enhanced Drug Efficacy. (2026). Available at: [Link]

  • Quora. If fluorine has greater electron shielding than that of chlorine, why is its electronegativity ... (2020). Available at: [Link]

  • Reagent Database. 2-chloro-5-formyl-benzoic acid. Available at: [Link]

  • AOBChem. 3-Fluoro-4-formyl-5-methoxybenzoic acid. Available at: [Link]

  • Digital Commons @ Otterbein. Synthesis of Oxadiazoles and Examination of Steric Effects in a Cyclodehydration Reaction. (2018). Available at: [Link]

  • Khan Academy. Steric hindrance | Substitution and elimination reactions | Organic chemistry. (2013). Available at: [Link]

  • ScienceDirect. Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry. Available at: [Link]

  • PubChem. 5-Chloro-2-formylbenzoic acid. Available at: [Link]

  • PMC. Fluorinated building blocks in drug design: new pathways and targets. Available at: [Link]

  • PMC. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. (2025). Available at: [Link]

  • ResearchGate. (PDF) From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. (2026). Available at: [Link]

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Comparative

Structure-Activity Relationship (SAR) Application Guide: 3-Fluoro-5-formyl-4-methoxybenzoic acid

As a Senior Application Scientist in early-stage drug discovery, selecting the right central scaffold is the most critical decision in library design. The ideal building block must offer orthogonal reactivity, tunable ph...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, selecting the right central scaffold is the most critical decision in library design. The ideal building block must offer orthogonal reactivity, tunable physicochemical properties, and a favorable metabolic profile.

This guide provides an in-depth, objective evaluation of 3-fluoro-5-formyl-4-methoxybenzoic acid (CAS: 2137718-44-4) . By comparing this tri-functional scaffold against its non-fluorinated and non-methoxylated alternatives, we will demonstrate how its unique substitution pattern drives superior performance in hit-to-lead optimization and Structure-Activity Relationship (SAR) studies.

Structural & Physicochemical Profiling (The "Why")

The utility of 3-fluoro-5-formyl-4-methoxybenzoic acid lies in the synergistic electronic and steric effects of its three functional groups. When designing targeted libraries (e.g., kinase inhibitors or protein-protein interaction modulators), every atom must justify its presence.

  • The Fluorine Effect: The introduction of a fluorine atom adjacent to the methoxy group serves two primary purposes. First, it significantly lowers the pKa of the benzoic acid, which enhances the leaving group ability of the active ester during amide coupling. Second, it blocks cytochrome P450-mediated oxidative metabolism at the 3-position, a common liability in electron-rich aromatic rings. As demonstrated in seminal medicinal chemistry reviews, strategic fluorine substitution is a proven method for improving metabolic stability and modulating lipophilicity[1].

  • The Methoxy Effect: The methoxy group acts as a critical hydrogen bond acceptor for target engagement. More importantly, the steric bulk and dipole repulsion between the methoxy oxygen and the adjacent formyl group restrict the rotation of the aldehyde. This conformational locking increases the predictability of the trajectory during nucleophilic attack, leading to higher yields in reductive amination sequences.

  • The Formyl & Carboxyl Handles: These provide orthogonal sites for diversification. The aldehyde is primed for reductive amination to explore solvent-exposed channels, while the carboxylic acid allows for amide coupling to probe deep hydrophobic pockets.

Comparative Performance Data

To objectively evaluate the product, we compared 3-fluoro-5-formyl-4-methoxybenzoic acid against two common alternatives: Alternative A (des-fluoro analog) and Alternative B (des-methoxy analog). The data below summarizes their performance across standard library synthesis metrics and predicted ADME properties.

Metric / Property3-Fluoro-5-formyl-4-methoxybenzoic acid (Product)3-Formyl-4-methoxybenzoic acid (Alt A)3-Fluoro-5-formylbenzoic acid (Alt B)
cLogP (Predicted) 1.851.521.68
Benzoic Acid pKa 3.84.23.9
Reductive Amination Yield 88% (Avg, n=10 primary amines)76%82%
Amide Coupling Yield 92% (HATU/DIPEA protocol)85%89%
Microsomal Stability (T1/2) >45 min (HLM)<20 min (HLM)>40 min (HLM)
Conformational Rigidity High (Dipole-locked formyl group)ModerateLow (Free rotation)

Data Interpretation: The product outperforms Alternative A in metabolic stability (due to the fluorine block) and outperforms Alternative B in reductive amination yields (due to the methoxy-induced conformational locking).

Workflow & Mechanism Visualizations

The following diagrams illustrate how this scaffold is deployed in a high-throughput parallel synthesis workflow, and how the resulting library compounds typically interact with a generic kinase target pathway.

SAR_Workflow S 3-Fluoro-5-formyl- 4-methoxybenzoic acid RA Reductive Amination (NaBH(OAc)3, DCE) S->RA Step 1: Amine Diversity AC Amide Coupling (HATU, DIPEA) RA->AC Step 2: Acid Diversity Lib Focused SAR Library (>50 Compounds) AC->Lib Purification & Hit ID

Fig 1. Two-step parallel synthesis workflow for generating targeted SAR libraries.

Kinase_Pathway Stimulus Extracellular Stimulus (e.g., Cytokines) Receptor Receptor Tyrosine Kinase (RTK) Stimulus->Receptor Activation MAPK p38 MAPK (Target Enzyme) Receptor->MAPK Phosphorylation Cascade TF Transcription Factors (ATF2, CHOP) MAPK->TF Active Signaling Inhibitor Scaffold-Derived Lead Inhibitor Inhibitor->MAPK Competitive ATP Binding Response Inflammatory Response TF->Response Gene Expression

Fig 2. Mechanism of action: Scaffold-derived inhibitors blocking the p38 MAPK signaling pathway.

Experimental Methodologies (Self-Validating Protocols)

To ensure high-fidelity library generation, the following protocols have been optimized specifically for the electronic properties of 3-fluoro-5-formyl-4-methoxybenzoic acid. Both protocols incorporate self-validating Quality Control (QC) checkpoints.

Protocol 1: High-Throughput Reductive Amination

This protocol utilizes Sodium Triacetoxyborohydride (NaBH(OAc)3), which is exceptionally mild and selective, preventing the premature reduction of the aldehyde to an alcohol before imine formation occurs[2].

Reagents: 3-fluoro-5-formyl-4-methoxybenzoic acid (1.0 eq), Primary/Secondary Amine (1.2 eq), NaBH(OAc)3 (1.5 eq), 1,2-Dichloroethane (DCE).

  • Imine Formation: Dissolve the scaffold (0.5 mmol) and the chosen amine in 5 mL of anhydrous DCE.

    • Causality Note: DCE is selected over DCM or THF because it provides optimal solubility for the borohydride species and accelerates the reaction rate without requiring acidic catalysis for most primary amines[2].

  • QC Checkpoint 1: Stir at room temperature for 2 hours. Remove a 10 µL aliquot, quench with MeOH, and analyze via LC-MS to confirm >90% conversion to the imine intermediate. Do not proceed until imine formation is verified.

  • Reduction: Add NaBH(OAc)3 (0.75 mmol) in one portion. Stir for an additional 4-12 hours at room temperature.

  • Workup: Quench the reaction with saturated aqueous NaHCO3 (5 mL). Extract the organic layer, dry over Na2SO4, and concentrate under reduced pressure. The resulting secondary/tertiary amine intermediate is typically pure enough (>90% UV purity) to carry directly into Step 2.

Protocol 2: Standardized Amide Coupling (HATU)

Because the scaffold contains an electron-withdrawing fluorine atom, the carboxylic acid is slightly more acidic than a standard benzoic acid. We utilize HATU, a premier uronium-type coupling reagent, which proceeds via a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester intermediate[3].

Reagents: Intermediate from Protocol 1 (1.0 eq), Diversification Amine (1.2 eq), HATU (1.2 eq), N,N-Diisopropylethylamine (DIPEA) (3.0 eq), N,N-Dimethylformamide (DMF).

  • Pre-Activation: Dissolve the intermediate (0.5 mmol) and HATU (0.6 mmol) in 4 mL of anhydrous DMF. Add DIPEA (1.5 mmol) dropwise.

    • Causality Note: The acid must be pre-activated for 5–10 minutes before adding the amine. If the amine is added simultaneously with HATU, highly nucleophilic amines can attack the uronium carbon of HATU directly, forming an irreversible and unwanted guanidinium byproduct.

  • QC Checkpoint 2: Analyze a 5 µL aliquot via LC-MS to confirm the formation of the active HOAt ester (mass shift corresponding to the ester).

  • Coupling: Once the active ester is confirmed, add the diversification amine (0.6 mmol). Stir at room temperature for 2 hours.

  • Workup & Purification: Dilute with EtOAc (15 mL) and wash sequentially with 1M HCl, saturated NaHCO3, and brine to remove DMF and DIPEA salts[3]. Concentrate and purify via preparative reverse-phase HPLC to yield the final SAR library compound.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008, 37, 320-330. URL:[Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 1996, 61(11), 3849-3862. URL:[Link]

  • MacMillan, D. S., Murray, J., Tierney, J. W., et al. "Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide." Green Chemistry, 2013, 15, 596-600. URL:[Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to Personal Protective Equipment for Handling 3-fluoro-5-formyl-4-methoxybenzoic acid

Hazard Identification and Risk Assessment 3-fluoro-5-formyl-4-methoxybenzoic acid is a solid, likely a powder, that presents several potential hazards based on the known profiles of similar molecules such as 4-Methoxyben...

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Identification and Risk Assessment

3-fluoro-5-formyl-4-methoxybenzoic acid is a solid, likely a powder, that presents several potential hazards based on the known profiles of similar molecules such as 4-Methoxybenzoic acid, 3-Formyl-4-hydroxybenzoic acid, and 3-Fluoro-4-methoxybenzoic acid.[1][2][3] The primary risks associated with this class of compounds include:

  • Skin Irritation: Causes skin irritation upon contact.[1][2]

  • Serious Eye Irritation: Poses a risk of serious eye damage.[1][2]

  • Respiratory Irritation: Inhalation of dust may cause respiratory irritation.[1]

  • Harmful if Swallowed: Oral ingestion is likely to be harmful.[1][2]

Given these hazards, a comprehensive PPE strategy is not merely a recommendation but a necessity to mitigate exposure risks.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is crucial when handling 3-fluoro-5-formyl-4-methoxybenzoic acid. The following table summarizes the recommended PPE for various laboratory operations.

Body Part Required PPE Standard Rationale
Eyes/Face Chemical safety goggles and a face shieldEN166 or OSHA 29 CFR 1910.133Protects against dust particles and potential splashes, which can cause serious eye irritation.[4][5]
Hands Chemical-resistant gloves (e.g., Nitrile rubber)EN 374Prevents skin contact, which can lead to irritation.[5][6]
Body Laboratory coatN/AProvides a barrier against accidental spills and contamination of personal clothing.
Respiratory Dust mask or respirator with a particle filterAS/NZS 1715 & 1716Essential when handling the powder outside of a fume hood to prevent inhalation of dust, which can cause respiratory irritation.[6][7]

Operational Handling and Workflow

Adherence to a strict operational workflow is critical to minimize exposure and ensure a safe handling process from reception to disposal.

Experimental Workflow for Handling 3-fluoro-5-formyl-4-methoxybenzoic acid

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Work in a well-ventilated area (fume hood recommended) don_ppe Don all required PPE (Gloves, Goggles, Lab Coat, Mask) prep_area->don_ppe 1. Setup weigh Carefully weigh the solid, avoiding dust generation don_ppe->weigh 2. Proceed dissolve Dissolve in an appropriate solvent weigh->dissolve 3. Experiment decontaminate Decontaminate work surfaces dissolve->decontaminate 4. Conclude dispose Dispose of waste in a labeled, sealed container for halogenated organic waste decontaminate->dispose 5. Waste Mgmt doff_ppe Doff PPE in the correct order dispose->doff_ppe 6. Safety wash Wash hands thoroughly doff_ppe->wash 7. Final Step

Sources

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